Ald-Ph-amido-PEG2-C2-Boc
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-19(2,3)26-17(22)8-10-24-12-13-25-11-9-20-18(23)16-6-4-15(14-21)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMPBIQFYCJYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124483 | |
| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807521-09-0 | |
| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807521-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ald-Ph-amido-PEG2-C2-Boc: Structure, Properties, and Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-PEG2-C2-Boc is a bifunctional crosslinker of significant interest in the field of targeted protein degradation. As a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker, it plays a crucial role in the rational design and synthesis of these novel therapeutic agents. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. This guide provides a comprehensive overview of the structure, properties, and a representative experimental workflow for the application of this compound in the synthesis of PROTACs.
Core Structure and Properties
This compound, with the IUPAC name tert-butyl 3-(2-(2-(4-formylbenzamido)ethoxy)ethoxy)propanoate, is characterized by three key functional components: an aldehyde group on a phenyl ring, a short PEG chain, and a Boc-protected amine. The aldehyde functionality provides a reactive handle for conjugation to a protein of interest ligand, while the Boc-protected amine allows for subsequent deprotection and linkage to an E3 ligase ligand. The PEG spacer enhances the molecule's solubility and provides flexibility to the resulting PROTAC molecule.
Physicochemical and Identification Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl 3-(2-(2-(4-formylbenzamido)ethoxy)ethoxy)propanoate | [1] |
| Molecular Formula | C19H27NO6 | [2] |
| Molecular Weight | 365.42 g/mol | [2] |
| CAS Number | 1807521-09-0 | [1][2] |
| Purity | Typically ≥97% | [2] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2] |
| Appearance | Solid | |
| Storage Conditions | 2-8°C | [1] |
Application in PROTAC Synthesis: A Representative Workflow
The unique structure of this compound makes it a versatile tool for the modular synthesis of PROTACs. The aldehyde group can be chemoselectively ligated to a variety of functional groups on a POI-binding ligand, while the Boc-protected amine provides an orthogonal handle for coupling to an E3 ligase ligand. A general experimental workflow for the synthesis of a PROTAC using this linker is outlined below.
Experimental Protocol: Two-Step PROTAC Synthesis
This protocol describes a representative two-step synthesis of a PROTAC, starting with the conjugation of the POI ligand to the linker, followed by deprotection and coupling of the E3 ligase ligand.
Step 1: Conjugation of POI Ligand to this compound
-
Reaction Setup: Dissolve the POI ligand (containing a suitable nucleophile, e.g., an amine or hydrazine) and this compound in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride (STAB), to the reaction mixture. The reaction is typically stirred at room temperature for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the POI-linker conjugate.
Step 2: Deprotection and E3 Ligase Ligand Coupling
-
Boc Deprotection: The Boc protecting group on the POI-linker conjugate is removed by treatment with an acid, typically trifluoroacetic acid (TFA) in an anhydrous solvent like DCM. The reaction is usually complete within 1-2 hours at room temperature. The solvent and excess TFA are removed under reduced pressure.
-
Amide Coupling: The deprotected amine is then coupled to the carboxylic acid of the E3 ligase ligand. The POI-linker intermediate and the E3 ligase ligand are dissolved in an anhydrous solvent (e.g., DMF). A coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) are added, and the reaction is stirred at room temperature for 12-24 hours.
-
Monitoring and Purification: The reaction progress is monitored by LC-MS. Upon completion, the final PROTAC is purified by preparative high-performance liquid chromatography (HPLC) to yield the desired product.
Visualizing the Core Concepts
To further elucidate the structure and its application, the following diagrams have been generated using the Graphviz DOT language.
References
Ald-Ph-amido-PEG2-C2-Boc: A Technical Guide to Chemical Properties and Stability for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties and stability of Ald-Ph-amido-PEG2-C2-Boc, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document consolidates key data, outlines experimental protocols, and presents visual workflows to facilitate its effective use in the laboratory.
Core Chemical Properties
This compound, systematically named tert-butyl 3-(2-(2-(4-formylbenzamido)ethoxy)ethoxy)propanoate, is a PEG-based PROTAC linker. Its structure incorporates a benzaldehyde group for reaction with an aminooxy-functionalized ligand, a Boc-protected amine for subsequent deprotection and coupling to another ligand, and a hydrophilic PEG2 spacer to improve solubility and pharmacokinetic properties.[1][2]
| Property | Value | Source(s) |
| CAS Number | 1807521-09-0 | [2] |
| Molecular Formula | C19H27NO6 | [2] |
| Molecular Weight | 365.43 g/mol | |
| IUPAC Name | tert-butyl 3-(2-(2-(4-formylbenzamido)ethoxy)ethoxy)propanoate | |
| Purity | Typically ≥97% | [2] |
| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |
| Solubility | DMSO: ≥ 100 mg/mL (273.66 mM) | [3] |
| Storage (Powder) | 2-8°C or -20°C, stored under nitrogen | [4] |
| Storage (In Solvent) | -80°C for up to 1 year; -20°C for up to 1 month (stored under nitrogen) | [4] |
Reactivity and Stability Profile
The utility of this compound in PROTAC synthesis is dictated by the distinct reactivity of its functional groups and the overall stability of the molecule.
Functional Group Reactivity
-
Benzaldehyde Group: The aldehyde moiety is reactive towards aminooxy groups, forming a stable oxime ether linkage.[1] This reaction is a common strategy for conjugating the linker to one of the PROTAC's targeting ligands.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions to reveal a primary amine.[5] This amine can then be coupled to the second targeting ligand, typically via amide bond formation.
Stability Considerations
-
pH Stability: The PEG linker and amide bond are generally stable across a physiological pH range. However, the Boc group is labile in acidic conditions. Strong acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) will lead to deprotection of the amine.[6][7][8]
-
Temperature Stability: For long-term storage, the compound should be kept at recommended low temperatures (2-8°C or -20°C) to minimize degradation.[4] When in solution, storage at -80°C is recommended to maintain stability.[4]
-
Metabolic Stability: PEG linkers are generally considered to enhance the metabolic stability of molecules.[9] However, the linker can be a site of metabolism, primarily through oxidation by cytochrome P450 enzymes.[10] The specific metabolic profile of this compound has not been extensively reported, but researchers should consider potential linker cleavage or modification in biological systems.[10][11]
Experimental Protocols
The following are generalized protocols for key experimental procedures involving this compound. Researchers should optimize these protocols for their specific applications.
Protocol for Solubility Assessment
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
A panel of solvents (e.g., water, PBS, ethanol, DMSO, DMF)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).
-
Create a calibration curve by preparing a series of dilutions from the stock solution and measuring their absorbance or peak area using a suitable analytical method (e.g., UV-Vis at a characteristic wavelength or HPLC).
-
Add a known excess amount of this compound to a fixed volume of each test solvent in separate vials.
-
Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze it using the same analytical method as for the calibration curve.
-
Determine the concentration of the dissolved compound in the supernatant by comparing the analytical signal to the calibration curve. This concentration represents the solubility in that solvent.
Protocol for Boc Deprotection
Objective: To remove the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM) or other suitable organic solvent
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of the acidic deprotection reagent (e.g., 20% TFA in DCM or 4M HCl in dioxane).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the deprotected product.
Visualizing Workflows and Pathways
General PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using this compound.
Caption: A generalized workflow for the three-step synthesis of a PROTAC using this compound.
PROTAC Mechanism of Action
While this compound is not directly involved in a signaling pathway, it is a key component of PROTACs which hijack the ubiquitin-proteasome system. The following diagram illustrates this general mechanism.
Caption: The general mechanism of action for a PROTAC, leading to the degradation of a target protein.
Conclusion
This compound is a versatile and valuable tool in the field of targeted protein degradation. Its well-defined chemical properties, including the orthogonal reactivity of its functional groups and the beneficial characteristics of the PEG spacer, make it a popular choice for the synthesis of PROTACs. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for its successful application in the development of novel therapeutics. Researchers are encouraged to use the provided protocols as a starting point and to perform appropriate optimization for their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. immunomart.com [immunomart.com]
- 3. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 4. 化合物 this compound|T14164|TargetMol 品牌:TargetMol 美国 - ChemicalBook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. precisepeg.com [precisepeg.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. researchgate.net [researchgate.net]
The Aldehyde Group in PROTAC Linkers: A Technical Guide to Harnessing Reactivity for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase ligand, is a critical determinant of its efficacy, selectivity, and physicochemical properties. While often seen as a simple spacer, the linker's chemical nature offers a rich playground for innovation. This technical guide delves into the multifaceted functions of the aldehyde group in PROTAC linkers, exploring its role as a versatile synthetic handle and a reactive moiety for forging both stable and reversible covalent interactions. We will examine how this seemingly simple functional group can be leveraged to create diverse PROTAC libraries, fine-tune degrader properties, and ultimately accelerate the development of potent and selective protein degraders.
Core Functions of the Aldehyde Group in PROTAC Linkers
The aldehyde group serves several key functions in the design and synthesis of PROTACs, primarily acting as a versatile chemical intermediate and a reactive warhead for covalent bonding.
-
Synthetic Precursor for Linker Elaboration: Aldehydes are highly valuable synthetic intermediates that can be readily transformed into a variety of other functional groups. A prominent example is their use in the synthesis of α-cyanoacrylamides, which are key components of reversible covalent PROTACs. In this context, an alcohol-terminated linker is oxidized to an aldehyde, which then undergoes a condensation reaction to form the reactive cyanoacrylamide warhead.[1] This warhead can then form a reversible covalent bond with nucleophilic residues, such as cysteine, on the target protein.
-
Component in Multi-Component Reactions for Linker Diversification: The aldehyde-alkyne-amine (A³) coupling reaction is a powerful tool for the rapid generation of diverse and complex PROTAC linkers.[2] This one-pot, multi-component reaction allows for the introduction of various substituents into the linker scaffold, enabling fine-tuning of properties such as rigidity, solubility, and spatial orientation of the two ligands. The aldehyde's reactivity is central to this strategy, facilitating the creation of libraries of PROTACs with distinct linker architectures for structure-activity relationship (SAR) studies.
-
Reactive Handle for Reversible Covalent PROTACs: Aldehydes can directly engage with nucleophilic amino acid residues on a target protein, most notably the ε-amino group of lysine, to form a Schiff base (imine). This reaction is reversible under physiological conditions. This reversibility is a key feature of some covalent PROTACs, as it can allow for a catalytic mode of action. The PROTAC can bind, induce ubiquitination, and then dissociate to engage another target protein molecule. This transient covalent engagement can enhance potency and selectivity.
-
Enabling Rapid Library Synthesis via Acylhydrazone Formation: The efficient and high-yielding reaction between an aldehyde and a hydrazide to form an acylhydrazone linkage provides a powerful strategy for the rapid, parallel synthesis of PROTAC libraries.[3][4] This "click-like" chemistry allows researchers to quickly screen a wide range of linker lengths, compositions, and attachment points by simply mixing pre-functionalized building blocks. While the resulting acylhydrazone linker may sometimes be a placeholder for more stable linkages in optimized compounds, this method significantly accelerates the initial discovery phase of PROTAC development.
Data Presentation: Quantitative Analysis of Aldehyde-Derived PROTACs
The following tables summarize the degradation performance of PROTACs where an aldehyde group played a key role in the synthesis of the linker. The data is presented to facilitate comparison of different linker strategies and their impact on degradation potency (DC50) and efficacy (Dmax).
Table 1: Degradation of Bruton's Tyrosine Kinase (BTK) by Reversible Covalent PROTACs Synthesized via an Aldehyde Intermediate
| PROTAC | Linker Composition (derived from aldehyde precursor) | DC50 (nM) in Mino Cells | Dmax (%) in Mino Cells | Reference |
| NC-1 | Non-covalent analog | 2.2 | 97 | [1] |
| IR-1 | Irreversible acrylamide | 1.9 | 95 | [1] |
| RC-1 | Reversible cyanoacrylamide with ether linkage | 82 | 93 | [1] |
| RC-2 | Reversible cyanoacrylamide with CH2 replacement | 14 | 96 | [1] |
| RC-3 | Reversible cyanoacrylamide with C(CH3)2 replacement | 6.6 | 98 | [1] |
Data from this table is derived from a study by London and co-workers, where reversible covalent PROTACs were synthesized through an aldehyde intermediate which was then converted to a cyanoacrylamide. The comparison with non-covalent and irreversible counterparts highlights the impact of the reactive warhead on degradation.
Table 2: Degradation of BRD4 by PROTACs with Linkers Synthesized via A³ Coupling
| PROTAC | Aldehyde used in A³ Coupling | DC50 (nM) vs BRD4 | Reference |
| 7a | Isobutyraldehyde | 89.4 | [2] |
| 7b | Cyclohexanecarboxaldehyde | >1000 | [2] |
| 7c | 2-(2-(2-methoxyethoxy)ethoxy)acetaldehyde | >1000 | [2] |
This table showcases PROTACs targeting BRD4, where the linkers were constructed using the aldehyde-alkyne-amine (A³) coupling reaction. The data illustrates how the choice of aldehyde in this reaction can significantly influence the degradation potency of the resulting PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a Reversible Covalent BTK PROTAC (RC-3) via an Aldehyde Intermediate
This protocol is adapted from the supplementary information of Gabizon et al., J. Am. Chem. Soc. 2020, 142, 25, 11734–11742.[1]
Step 1: Synthesis of the Alcohol Precursor
-
To a solution of 4-hydroxythalidomide (1 eq) in DMF, add Cs2CO3 (1.5 eq).
-
Add the appropriate PEG-monotosylate (1.2 eq) and stir the reaction at 60 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the thalidomide-PEG-alcohol.
Step 2: Oxidation to the Aldehyde
-
Dissolve the thalidomide-PEG-alcohol (1 eq) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of Na2S2O3 and NaHCO3.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to yield the crude aldehyde, which is used in the next step without further purification.
Step 3: Aldol Condensation to form the Cyanoacrylamide
-
To a solution of the crude aldehyde (1 eq) and the BTK inhibitor cyanoacetate (1 eq) in isopropanol, add piperidine (0.2 eq).
-
Stir the reaction at room temperature for 16 hours.
-
Concentrate the reaction mixture and purify the residue by preparative HPLC to afford the final reversible covalent PROTAC (RC-3).
Protocol 2: Characterization of an Aldehyde-Derived PROTAC by Mass Spectrometry
-
Sample Preparation: Dissolve the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µM.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled to a UPLC system.
-
UPLC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: Scan a range appropriate for the expected molecular weight of the PROTAC (e.g., m/z 200-2000).
-
Data Acquisition: Acquire full scan MS data to determine the accurate mass of the parent ion.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to confirm the structure. Key fragments to look for include the target binder, the E3 ligase ligand, and fragments of the linker.
-
-
Data Analysis: Compare the observed accurate mass with the calculated theoretical mass (typically within 5 ppm error). Analyze the MS/MS fragmentation pattern to confirm the connectivity of the three PROTAC components.[5][6]
Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
-
Cell Culture and Treatment:
-
Plate cells (e.g., Mino cells for BTK or a relevant cancer cell line for BRD4) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BTK or anti-BRD4) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Signaling Pathways
Caption: BTK Signaling Pathway.[7][8]
Caption: BRD4 Transcriptional Activation Pathway.[9][10]
Experimental and Logical Workflows
Caption: PROTAC Development and Evaluation Workflow.[11][12]
Caption: Mechanism of a Reversible Covalent PROTAC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: The Critical Role of Boc Protection in Bifunctional Linkers
The strategic construction of complex biomolecules, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), hinges on the precise and controlled assembly of their constituent parts. Bifunctional linkers are the essential bridges in these constructs, connecting distinct molecular entities to create a single, functional therapeutic. However, the synthesis of these vital components is fraught with challenges, primarily the need to direct reactivity to one end of the linker while leaving the other end inert for subsequent reactions. This is where the strategic use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, becomes indispensable.
The Boc group is one of the most common amine protecting groups used in organic synthesis.[1][2] Its popularity stems from its ease of introduction, its stability under a wide range of reaction conditions, and its clean, efficient removal under specific acidic conditions.[3] In the context of bifunctional linkers, Boc protection provides the orthogonal control necessary to prevent unwanted side reactions, such as polymerization, and to enable a sequential, stepwise conjugation strategy. This control is paramount for achieving high yields, simplifying purification, and ensuring the structural integrity of the final therapeutic agent.
This guide explores the fundamental importance of Boc protection in the synthesis and application of bifunctional linkers, providing detailed chemical principles, experimental protocols, and workflow visualizations to aid researchers in this critical field.
The Chemistry of Boc Protection and Deprotection
The utility of the Boc group lies in the distinct and reliable chemistry of its application and removal.
Boc Protection
The protection of a primary or secondary amine involves its conversion to a carbamate. This is typically achieved through a nucleophilic acyl substitution reaction where the amine attacks the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[4] The reaction is generally performed in the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[1][2] The process is highly efficient, often leading to high yields of the N-Boc protected amine.[5]
Mechanism: The amine's lone pair of electrons attacks a carbonyl group of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a t-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide and t-butoxide, which deprotonates the newly formed carbamate, driving the reaction to completion.[4]
Boc Deprotection
Removal of the Boc group is typically accomplished under strong acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like DCM.[1][2] The Boc group is stable to basic conditions and many nucleophilic reagents, providing it with excellent orthogonality to other protecting groups and reaction types.[3]
Mechanism: The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by the strong acid.[4] This facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and regenerating the free amine.[1][4] The formation of gaseous byproducts (isobutylene and CO₂) makes this a very clean reaction.[4]
Core Principle: Achieving Orthogonal Control in Synthesis
The primary role of Boc protection in bifunctional linkers is to enforce orthogonality . A bifunctional linker has two reactive functional groups, for example, an amine and a carboxylic acid. To be useful, one must be able to react the carboxylic acid end (e.g., to form an amide bond with a payload molecule) without affecting the amine.
By protecting the amine with a Boc group, it is rendered unreactive. The other end of the linker can then be selectively modified. Once that transformation is complete, the Boc group is removed under acidic conditions to reveal the free amine, which is now available for the second conjugation step (e.g., attachment to an antibody or protein ligand). This stepwise approach prevents the formation of polymers and other side products, which would otherwise occur if both ends of the linker were reactive simultaneously. This control is critical in the multi-step synthesis of PROTACs and ADCs.[6][]
Application in PROTAC Development
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[6] The synthesis of a PROTAC is a prime example of where Boc protection is critical. A common strategy involves synthesizing the linker with a Boc-protected amine at one terminus and another functional group (like a carboxylic acid) at the other.
The carboxylic acid end can be coupled to the E3 ligase ligand. Following this reaction, the Boc group is removed to liberate the amine, which is then coupled to the POI ligand, completing the PROTAC synthesis. This modular "click chemistry" approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions to optimize degradation activity.[8][]
Quantitative Data Summary
The efficiency of Boc protection and subsequent synthetic steps is consistently high, underscoring its reliability. The following tables summarize representative yields and purities from various syntheses utilizing Boc-protected intermediates.
Table 1: Reaction Yields for Boc Protection and Related Synthetic Steps
| Reaction Step | Starting Material | Yield (%) | Reference |
| Boc-protection of 1,2,3,6-tetrahydropyridine | 1,2,3,6-Tetrahydropyridine | 89% | [10] |
| Boc-protection of a crude aminoalcohol | Crude aminoalcohol from debenzylation | ~75% | [11] |
| Synthesis of Phthalimide-protected oxyamines (analogous) | Bicyclononyne alcohol | 71-86% | [12] |
| Synthesis of Boc-protected thio-oxadiazole derivative | Phenylalanine | 67% | [13] |
| Copper-catalyzed "click" conjugation for PROTAC synthesis | Alkyne- and Azide-functionalized pieces | 55-90% | [8] |
Table 2: Product Purity in Syntheses Involving Boc Protection
| Product | Purity (%) (Method) | Reference |
| Boc-protected thio-1,3,4-oxadiazol-2-yl | 95.3% (LCMS) | [13] |
| S-propyl substituted thio-oxadiazole derivative | 94.4% (LCMS) | [13] |
Experimental Protocols
The following are generalized yet detailed protocols for the protection and deprotection of amines using Boc anhydride, based on common laboratory procedures.[5][10][14]
Protocol 1: General Procedure for N-Boc Protection of a Primary/Secondary Amine
-
Dissolution: Dissolve the amine-containing substrate (1.0 eq) in an appropriate solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture of Chloroform/Water) to a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Add a suitable base, such as Triethylamine (TEA, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5-3.0 eq). For aqueous systems, sodium bicarbonate can be used.[5]
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) either as a solid or dissolved in a small amount of the reaction solvent. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. A Kaiser test can be used to detect the presence of any remaining free primary amine.[14]
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.[10]
-
Extract the aqueous layer with an organic solvent such as Ethyl Acetate or DCM (3x).
-
Combine the organic layers and wash sequentially with 0.1 N HCl (to remove excess base), saturated NaHCO₃ solution, and finally, brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, though often the purity is high enough for subsequent steps.
Protocol 2: General Procedure for N-Boc Deprotection
-
Dissolution: Dissolve the Boc-protected substrate in Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of Acid: Add Trifluoroacetic acid (TFA) in excess (e.g., 10-20 equivalents, or use a 25-50% solution of TFA in DCM).[5] The reaction will typically begin to bubble as CO₂ is evolved.[4] Caution: This should be performed in a well-ventilated fume hood. Do not use a closed system.[1]
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Workup:
-
Remove the solvent and excess TFA under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove residual TFA.
-
The resulting product is typically the TFA salt of the amine. If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or a tertiary amine) before extracting the product.
-
Isolate the product by vacuum evaporation of the solvent.[5]
-
Conclusion
In the sophisticated landscape of modern drug development, control over chemical synthesis is not merely an advantage; it is a necessity. The Boc protecting group provides an elegant and robust solution for managing the reactivity of amine functionalities within bifunctional linkers. Its use enables the orthogonal, sequential construction of complex architectures like ADCs and PROTACs, ensuring high yields, simplifying purification, and ultimately facilitating the development of next-generation targeted therapeutics. A thorough understanding of the principles and protocols governing Boc protection is, therefore, a core competency for any researcher or scientist working at the forefront of bioconjugation and medicinal chemistry.
References
- 1. jk-sci.com [jk-sci.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. scispace.com [scispace.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcr.info [ijcr.info]
- 14. rsc.org [rsc.org]
The Strategic Role of Ald-Ph-amido-PEG2-C2-Boc in PROTAC Design: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex. This guide provides a detailed examination of the Ald-Ph-amido-PEG2-C2-Boc linker, a commercially available building block for PROTAC synthesis, and its mechanism of action within the PROTAC framework. While specific quantitative data for PROTACs incorporating this exact linker are not extensively available in the public domain, this guide will draw upon data from structurally similar phenyl-PEG linkers to provide a comprehensive understanding of its expected behavior and utility in drug development.
The Core Mechanism of Action: Orchestrating Protein Degradation
A PROTAC's function is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the 26S proteasome. The this compound linker plays a pivotal role in this process by optimally positioning the two binding moieties to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
The structure of this compound contributes to this in several ways:
-
Phenyl Group: The rigid phenyl group introduces a degree of conformational constraint to the linker. This rigidity can be advantageous in pre-organizing the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase, thereby reducing the entropic penalty of ternary complex formation.[1][2] Aromatic linkers can also participate in π-π stacking interactions with the protein surfaces, further stabilizing the ternary complex.[1]
-
PEG2 Unit: The short polyethylene glycol (PEG) unit imparts hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecule.[1][] This is crucial for both in vitro handling and in vivo bioavailability. The flexibility of the PEG chain allows for the necessary conformational adjustments to accommodate the topographies of the two protein surfaces.[]
-
Amido and C2 Spacers: These components provide the appropriate length and vector to span the distance between the target protein and the E3 ligase. The length of the linker is a critical parameter that must be optimized for each target-ligase pair to ensure productive ubiquitination.[4]
The "Boc" (tert-butyloxycarbonyl) protecting group on the terminal amine allows for the controlled, stepwise synthesis of the PROTAC molecule.
Signaling Pathways and Experimental Workflows
The ultimate goal of a PROTAC is to downregulate the signaling pathways driven by the target protein. For instance, if the target protein is a kinase involved in a cancer signaling pathway, its degradation will lead to the inhibition of that pathway.
Caption: General mechanism of action of a PROTAC utilizing a phenyl-PEG linker.
The development and characterization of a PROTAC involves a series of key experiments to confirm its mechanism of action and quantify its efficacy.
Caption: A typical experimental workflow for the development and characterization of a PROTAC.
Quantitative Data Summary
Table 1: Representative Degradation Data for BRD4-Targeting PROTACs with Phenyl-PEG Linkers
| PROTAC Example | E3 Ligase Ligand | Linker Features | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC A | Pomalidomide (CRBN) | Phenyl-PEG3 | 15 | >90 | H661 | [4] |
| PROTAC B | VHL Ligand | Phenyl-PEG4 | 8 | >95 | 22Rv1 | [4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Representative Binding and Ternary Complex Formation Data
| PROTAC Example | Binding Affinity (Kd) to POI (nM) | Binding Affinity (Kd) to E3 Ligase (nM) | Ternary Complex Cooperativity (α) | Reference |
| PROTAC C | 25 | 150 | 5.2 | [5] |
| PROTAC D | 10 | 80 | 2.8 | [5] |
Cooperativity (α): A value >1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its binding to the other.
Detailed Experimental Protocols
1. Western Blot for PROTAC-Induced Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.[6][7]
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the chemiluminescent signal.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
2. Ternary Complex Formation Assay (AlphaLISA)
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[8]
-
Reagents: Recombinant tagged POI (e.g., GST-tagged), recombinant tagged E3 ligase complex (e.g., FLAG-tagged), PROTAC, AlphaLISA anti-tag donor and acceptor beads.
-
Assay Procedure: In a 384-well plate, add the recombinant proteins and a serial dilution of the PROTAC. Incubate to allow for complex formation.
-
Bead Addition: Add the AlphaLISA acceptor beads (e.g., anti-GST) and incubate. Then, add the donor beads (e.g., anti-FLAG) and incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader. The signal is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the signal against the PROTAC concentration. The characteristic "hook effect" is often observed at high concentrations due to the formation of binary complexes.
3. In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein.[9][10]
-
Reaction Components: Recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, recombinant target protein, ATP, and biotinylated ubiquitin.
-
Reaction Setup: In a reaction buffer, combine the enzymes, target protein, and the PROTAC. Initiate the reaction by adding ATP and biotinylated ubiquitin.
-
Termination and Detection: Stop the reaction (e.g., by adding SDS-PAGE loading buffer and boiling). Run the samples on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Probe the membrane with streptavidin-HRP to detect biotinylated (i.e., ubiquitinated) target protein. A ladder of higher molecular weight bands indicates poly-ubiquitination.
Conclusion
The this compound linker is a valuable chemical tool for the synthesis of PROTACs, offering a blend of rigidity and hydrophilicity that is often desirable for achieving potent and drug-like degraders. The phenyl group can aid in pre-organizing the molecule for efficient ternary complex formation, while the PEG unit can enhance solubility. Although a "one-size-fits-all" linker does not exist, and empirical optimization is always necessary, the structural motifs present in this compound provide a strong starting point for the design of novel PROTACs. The experimental protocols detailed in this guide provide a robust framework for the characterization of such molecules, enabling researchers to elucidate their mechanism of action and advance the development of this transformative therapeutic modality.
References
- 1. precisepeg.com [precisepeg.com]
- 2. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Technical Guide: Solubility Profile of Ald-Ph-amido-PEG2-C2-Boc
Executive Summary
This technical guide provides an in-depth analysis of the predicted solubility of Ald-Ph-amido-PEG2-C2-Boc, a heterobifunctional linker relevant in the field of targeted protein degradation and drug discovery. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document presents a predictive assessment based on the physicochemical properties of its constituent functional groups and data from structurally analogous compounds. This guide also outlines standard experimental protocols for determining solubility and provides a conceptual framework for its role in chemical developability assessment.
Core Concepts and Predictive Analysis
The solubility of a molecule is governed by the interplay of its structural components and their interactions with a solvent. The structure of this compound contains distinct domains that dictate its solubility profile.
-
Aldehyde (Ald): The terminal aldehyde group is polar and can participate in hydrogen bonding, contributing to solubility in polar solvents. PEGylated aldehydes are generally soluble in both aqueous solutions and a majority of organic solvents.[1][2]
-
Phenyl-amido (Ph-amido): The phenyl group is hydrophobic, while the amide linkage introduces polarity and hydrogen bonding capabilities.[3][4] This combination suggests an amphiphilic nature, with the amide group enhancing solubility in polar aprotic and protic solvents.[3]
-
PEG2 Linker: The two-unit polyethylene glycol (PEG) chain is flexible and hydrophilic, significantly enhancing solubility in a broad range of polar solvents.[3][][6][7] The ether oxygens can act as hydrogen bond acceptors, which is a key determinant of its solubility profile.[3]
-
Boc Protecting Group (Boc): The tert-Butyloxycarbonyl group is a bulky, nonpolar (lipophilic) protecting group.[3][8] It contributes significantly to solubility in nonpolar organic solvents such as dichloromethane and can limit solubility in highly polar or aqueous media.[3]
Based on these features, this compound is predicted to be a molecule with a balanced, amphiphilic character, exhibiting favorable solubility in a range of common organic solvents, particularly polar aprotic and chlorinated solvents.
Predicted Solubility Data
The following table summarizes the predicted solubility of this compound in common laboratory solvents. This data is inferred from structurally similar molecules, such as other PEGylated and Boc-protected linkers, and should be confirmed experimentally.[3] The PEG linker enhances hydrophilicity, while the Boc and phenyl groups increase hydrophobicity, suggesting highest solubility in solvents that can accommodate both polar and nonpolar interactions.[3][7]
| Solvent | Classification | Predicted Solubility | Rationale / Notes |
| DMSO | Polar Aprotic | > 100 mg/mL | Excellent solvent for a wide range of compounds, including PROTAC linkers.[9] |
| DMF | Polar Aprotic | > 100 mg/mL | Similar to DMSO, expected to readily solvate the molecule. |
| DCM | Chlorinated | > 100 mg/mL | The Boc group and phenyl ring favor solubility in chlorinated solvents.[3] |
| Acetonitrile | Polar Aprotic | High | Common solvent for PEGylated molecules.[6] |
| THF | Polar Aprotic (Ether) | Moderate to High | Good for compounds with ether linkages and moderate polarity. |
| Methanol | Polar Protic | Moderate | The PEG and amide groups should allow for solubility, but the Boc group may limit it. |
| Ethanol | Polar Protic | Moderate | Similar to methanol; good general-purpose solvent.[6] |
| Water | Aqueous | Low to Insoluble | The hydrophobic Boc and phenyl groups are expected to significantly limit aqueous solubility.[][10] |
| Hexanes | Nonpolar | Low to Insoluble | The polarity of the PEG, amide, and aldehyde groups will likely prevent dissolution. |
Experimental Protocols
To obtain definitive quantitative data, either kinetic or thermodynamic solubility assays should be performed.
Kinetic Solubility Determination (High-Throughput Method)
This method is suitable for early-stage discovery when compound availability is limited.[11][12] It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[13]
Principle: A concentrated stock solution of the test compound in DMSO is incrementally added to an aqueous buffer. The point at which precipitation is first observed is detected optically (e.g., by turbidimetry or nephelometry) and defined as the kinetic solubility.[14]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Assay Plate Setup: Add a defined volume of the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a 96- or 384-well microplate.
-
Compound Addition: Using a liquid handler, perform serial additions of the DMSO stock solution into the buffer-containing wells.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C) with gentle shaking.
-
Detection: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is detected corresponds to the kinetic solubility.[11]
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining the true equilibrium solubility and is typically used in later-stage development.[13][15]
Principle: An excess amount of the solid compound is agitated in a chosen solvent over an extended period until equilibrium between the dissolved and undissolved compound is reached.[11]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure a saturated solution with visible solid remaining.[15]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours).[13]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution via centrifugation or filtration.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate solvent.
-
Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a suitable analytical method, such as HPLC-UV or LC-MS, by comparing the result against a standard calibration curve.
Application in Drug Development
Solubility is a critical physicochemical property assessed during the drug discovery and development process.[16][17] Poor solubility can hinder formulation, lead to unreliable results in biological assays, and result in poor bioavailability. The assessment of solubility is a key component of a broader "developability assessment," which aims to identify and mitigate risks early to prevent late-stage failures.[18][19][20]
References
- 1. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. asianpubs.org [asianpubs.org]
- 14. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 15. researchgate.net [researchgate.net]
- 16. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 17. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessing developability early in the discovery process for novel biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Why Use Developability Assessments Early in Your Discovery Workflow? [biointron.com]
- 20. Developability assessment at early-stage discovery to enable development of antibody-derived therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Blueprint: A Beginner's Guide to PROTAC® Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand to bind the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2][3] While the choice of ligands dictates target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall success, profoundly influencing the formation and stability of the ternary complex, as well as the molecule's physicochemical and pharmacokinetic properties.[4][5] This in-depth technical guide provides a foundational understanding of PROTAC linker chemistry, detailing the various types of linkers, their impact on degradation efficacy, and the experimental protocols used for their evaluation.
The Central Role of the Linker in PROTAC Function
The primary function of a PROTAC is to induce the formation of a productive ternary complex between the POI and an E3 ligase.[5] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[1] The linker is the architectural element that orchestrates this interaction. Its length, chemical composition, and rigidity dictate the spatial orientation of the POI and E3 ligase within the ternary complex.[6] An optimal linker facilitates favorable protein-protein interactions, leading to enhanced complex stability and efficient ubiquitination. Conversely, a poorly designed linker can introduce steric hindrance or unfavorable interactions, thereby diminishing degradation efficiency.[7]
A Classification of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their chemical structure and properties. The most common motifs are flexible chains and more rigid structures.[6]
Flexible Linkers: The Workhorses of PROTAC Design
Flexible linkers are the most prevalent type in early-stage PROTAC development due to their synthetic tractability and conformational adaptability.[6]
-
Alkyl Chains: Simple hydrocarbon chains are a common starting point. They offer a high degree of rotational freedom, allowing the PROTAC to adopt multiple conformations to facilitate ternary complex formation.[8]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and other physicochemical properties of PROTACs. The repeating ethylene glycol units impart hydrophilicity, which can enhance bioavailability.[8][9]
While synthetically accessible, highly flexible linkers can sometimes lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[5]
Rigid Linkers: Engineering Precision and Stability
Rigid linkers are employed to pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, potentially reducing the entropic cost of binding.
-
Cycloalkanes: Structures like piperidine and piperazine can be incorporated into the linker to increase rigidity and improve metabolic stability.[8]
-
Alkynes and Triazoles: The introduction of alkynes and the subsequent formation of triazoles via "click chemistry" provide a rigid connection point. Triazoles are also metabolically stable.[5]
Functional or "Smart" Linkers
Recent innovations have led to the development of linkers with integrated functionalities that allow for conditional activation of the PROTAC.
-
Photoswitchable Linkers: These often contain an azobenzene moiety that can isomerize upon exposure to specific wavelengths of light, enabling spatiotemporal control over PROTAC activity.[]
-
Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlled activation.[11]
The Impact of Linker Chemistry on PROTAC Performance: A Quantitative Perspective
The optimization of linker length and composition is a critical step in PROTAC development, as even minor modifications can have a profound impact on degradation efficacy.
Linker Length Optimization
The distance between the POI and the E3 ligase is a crucial parameter that must be empirically determined for each specific target and ligase pair. A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the two proteins into sufficiently close proximity for efficient ubiquitination.[7]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Estrogen Receptor (ER)α | pVHL | PEG | 12 | >1000 | <20 | [7] |
| Estrogen Receptor (ER)α | pVHL | PEG | 16 | ~100 | >80 | [7] |
| SOS1 | VHL | Alkyl | 4 methylene units | >10,000 | <20 | [6] |
| SOS1 | VHL | Alkyl | 5 methylene units | 15.7 | 100 | [6] |
| SOS1 | VHL | Alkyl | 6 methylene units | ~1000 | ~80 | [6] |
| BRD4 | CRBN | Alkyl | 8 atoms | ~1 | >90 | [5] |
| BRD4 | CRBN | Alkyl | 12 atoms | ~5 | >90 | [5] |
Table 1: Impact of Linker Length on PROTAC Degradation Efficacy. DC₅₀ represents the concentration required to degrade 50% of the target protein, while Dₘₐₓ is the maximum percentage of degradation observed.
Linker Composition and Physicochemical Properties
The chemical makeup of the linker significantly influences a PROTAC's drug-like properties. Due to their bivalent nature, PROTACs are often large molecules that fall outside of Lipinski's "rule of five," making properties like solubility and cell permeability critical challenges.[11] The incorporation of polar groups, such as those found in PEG linkers, can improve aqueous solubility.[12] Conversely, more lipophilic linkers may enhance cell permeability.
| PROTAC | Linker Composition | Solubility | Cell Permeability | Reference |
| Generic PROTAC | Alkyl Chain | Low | Moderate | [8] |
| Generic PROTAC | PEG Chain | High | Lower | [8] |
| ARV-110 | Rigid piperidine/piperazine | Good | Good | [13] |
| ARV-471 | Rigid piperidine/piperazine | Good | Good | [13] |
Table 2: General Trends of Linker Composition on PROTAC Physicochemical Properties.
Visualizing PROTAC-Mediated Signaling and Development
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Impact on Signaling Pathways: The PI3K/AKT/mTOR Pathway
PROTACs can be designed to degrade key components of oncogenic signaling pathways. For example, a PROTAC targeting PI3K or mTOR can effectively shut down the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer.[14][15]
A Typical PROTAC Development Workflow
The development of a potent and selective PROTAC is an iterative process involving design, synthesis, and biological evaluation.[16]
Key Experimental Protocols for PROTAC Evaluation
A suite of biochemical and cellular assays is essential for characterizing the activity of newly synthesized PROTACs.
Protocol 1: Synthesis of a PROTAC with a PEG Linker
This protocol provides a general example of a two-step synthesis for a PROTAC using click chemistry.
Materials:
-
E3 ligase ligand functionalized with an amine (e.g., Pomalidomide-NH₂)
-
Bifunctional PEG linker with a carboxylic acid and an azide (e.g., HOOC-PEGn-N₃)
-
POI-binding ligand functionalized with an alkyne
-
Coupling reagents (e.g., HATU, DIPEA)
-
Copper(I) catalyst (e.g., copper(II) sulfate and sodium ascorbate)
-
Anhydrous solvents (e.g., DMF, t-BuOH/H₂O)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand and the bifunctional PEG linker in DMF.
-
Add coupling reagents HATU and DIPEA.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Purify the E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified intermediate and the alkyne-functionalized POI ligand in a t-BuOH/H₂O mixture.
-
Add the copper(I) catalyst.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC product by preparative HPLC and characterize by LC-MS and NMR.
-
Protocol 2: Western Blot for Quantifying Protein Degradation
Western blotting is the gold-standard method for measuring the reduction in target protein levels following PROTAC treatment.[17]
Materials:
-
Cultured cells expressing the POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-response of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[17]
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.[18]
-
Immunoblotting:
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.[17]
Protocol 3: NanoBRET™ Assay for Target Engagement and Ternary Complex Formation
NanoBRET™ is a live-cell assay that uses bioluminescence resonance energy transfer to measure molecular proximity. It can be adapted to measure both target engagement and the formation of the ternary complex.[19][20]
Materials:
-
Cells expressing the POI fused to NanoLuc® luciferase
-
Fluorescent tracer for the POI (for target engagement)
-
Cells co-expressing the POI-NanoLuc® fusion and the E3 ligase fused to HaloTag® (for ternary complex formation)
-
HaloTag® fluorescent ligand
-
PROTAC compounds
-
Microplate reader capable of measuring BRET
Procedure (Target Engagement):
-
Express the POI-NanoLuc® fusion in cells.
-
Add the fluorescent tracer that binds to the POI.
-
Add varying concentrations of the PROTAC.
-
The PROTAC will compete with the tracer for binding to the POI, causing a dose-dependent decrease in the BRET signal.
-
Measure the BRET signal to determine the intracellular affinity of the PROTAC for its target.[20]
Procedure (Ternary Complex Formation):
-
Co-express the POI-NanoLuc® fusion and the E3 ligase-HaloTag® fusion in cells.
-
Label the HaloTag® fusion with a fluorescent ligand.
-
Add the PROTAC.
-
Formation of the ternary complex brings the NanoLuc® and the fluorescent label into close proximity, generating a BRET signal.
-
Measure the BRET signal to quantify ternary complex formation in live cells.[20]
Conclusion
The linker is a pivotal component in the design of effective PROTACs, playing a crucial role in modulating their efficacy, selectivity, and pharmacokinetic properties. A deep understanding of linker chemistry, coupled with a robust suite of experimental assays, is essential for the rational design of next-generation protein degraders. The "trial and error" approach to linker design is gradually being superseded by more structure-guided and data-driven strategies. As our understanding of the intricate dynamics of ternary complex formation continues to grow, so too will our ability to engineer PROTACs with enhanced therapeutic potential.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 11. chempep.com [chempep.com]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ptglab.com [ptglab.com]
- 19. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selvita.com [selvita.com]
Methodological & Application
Synthesis of PROTACs Using Ald-Ph-amido-PEG2-C2-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the versatile linker, Ald-Ph-amido-PEG2-C2-Boc. These guidelines are designed to assist researchers in the efficient construction of PROTAC molecules for targeted protein degradation studies.
Introduction to PROTAC Technology and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.
The this compound linker is a polyethylene glycol (PEG)-based linker featuring a terminal aldehyde group. This functional group is particularly useful for coupling with amine-containing ligands via reductive amination, a robust and widely used bioconjugation reaction. The PEG component enhances aqueous solubility, a common challenge in PROTAC development, while the Boc-protected amine provides a handle for further synthetic modifications if required.
Illustrative Synthesis of a BRD4-Targeting PROTAC
For the purpose of these application notes, we will describe the synthesis of a hypothetical BRD4-targeting PROTAC, designated as PROTAC-X. This example will utilize a known BRD4 inhibitor with a suitable amine handle for conjugation and a common E3 ligase ligand.
PROTAC-X Components:
-
Protein of Interest (POI) Ligand: A derivative of the BRD4 inhibitor JQ1, modified with a primary amine.
-
E3 Ligase Ligand: Pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase.
-
Linker: this compound.
The synthetic strategy involves a two-step process:
-
Deprotection of the Boc group on the linker.
-
Reductive amination of the deprotected linker with the amine-functionalized JQ1 derivative.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the linker to expose the primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in DCM (10 mL/mmol).
-
Add TFA (5-10 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected linker, Ald-Ph-amido-PEG2-C2-NH2, which can be used in the next step without further purification.
Protocol 2: Synthesis of PROTAC-X via Reductive Amination
This protocol details the coupling of the deprotected linker with the amine-functionalized JQ1 derivative.
Materials:
-
Deprotected Ald-Ph-amido-PEG2-C2-NH2 linker (from Protocol 1)
-
Amine-functionalized JQ1 derivative
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Methanol (MeOH) or Dichloroethane (DCE)
-
Acetic acid (glacial)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Lyophilizer
Procedure:
-
Dissolve the amine-functionalized JQ1 derivative (1 equivalent) and the deprotected linker (1.2 equivalents) in the chosen solvent (MeOH for NaBH3CN, DCE for NaBH(OAc)3).
-
Add a catalytic amount of glacial acetic acid (1-2 drops) to the reaction mixture.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add the reducing agent (NaBH3CN or NaBH(OAc)3, 1.5-2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC-X.
-
Lyophilize the pure fractions to yield the final product as a solid.
Protocol 3: Characterization of PROTAC-X
The identity and purity of the synthesized PROTAC should be confirmed using standard analytical techniques.
Methods:
-
Mass Spectrometry (MS): Confirm the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound.
Data Presentation
The following tables provide representative quantitative data for the synthesis and biological evaluation of the illustrative BRD4-targeting PROTAC-X.
Table 1: Synthesis and Characterization of PROTAC-X
| Parameter | Value |
| Yield | 35% |
| Purity (HPLC) | >98% |
| Molecular Weight (ESI-MS) | [M+H]⁺ calculated: XXX.XXXX; found: XXX.XXXX |
| ¹H NMR | Conforms to structure |
Table 2: Biological Activity of PROTAC-X in a Human Cell Line (e.g., MV4-11)
| Parameter | Value |
| DC50 (BRD4 Degradation) | 15 nM |
| Dmax (BRD4 Degradation) | >95% |
| Binding Affinity (Kd) to BRD4 | 50 nM |
| Binding Affinity (Kd) to CRBN | 200 nM |
Mandatory Visualizations
Caption: Workflow for PROTAC Synthesis and Evaluation.
Caption: BRD4 Signaling and PROTAC-Mediated Degradation.
Application Notes and Protocols for the Conjugation of Ald-Ph-amido-PEG2-C2-Boc to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterobifunctional linker, Ald-Ph-amido-PEG2-C2-Boc, is a valuable tool in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest.[3][4] This linker features a terminal aldehyde group for conjugation to a primary or secondary amine on a target ligand via reductive amination, a central polyethylene glycol (PEG) spacer to enhance solubility and optimize spatial orientation, and a Boc-protected amine for subsequent conjugation to another molecular entity.[2][4][5]
This document provides a detailed two-stage protocol for the conjugation of this compound to a target ligand containing a primary or secondary amine. The protocol first describes the deprotection of the Boc group to reveal a reactive amine, followed by the conjugation of this amine to a target molecule of interest. A subsequent, alternative protocol outlines the direct conjugation of the aldehyde moiety of the linker to an amine-containing ligand.
Core Principles and Signaling Pathway
The conjugation strategy hinges on two fundamental organic chemistry reactions: the removal of a tert-butyloxycarbonyl (Boc) protecting group and the formation of a stable carbon-nitrogen bond via reductive amination. The PEG spacer plays a crucial role in improving the solubility and bioavailability of the final conjugate.[2][4]
The overall workflow can be conceptualized as follows:
Figure 1: General workflow for the two-stage conjugation of this compound to a target ligand.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the successful conjugation of the this compound linker to a target ligand.
Materials and Reagents
-
This compound
-
Target ligand with a primary or secondary amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
-
Reverse-phase HPLC system for purification and analysis
-
Mass spectrometer for characterization
Protocol 1: Two-Stage Conjugation via Boc Deprotection and Amide Coupling
This protocol is suitable when the aldehyde moiety of the linker is intended for later use, and the Boc-protected amine is to be conjugated first.
Stage 1: Boc Deprotection
-
Dissolution: Dissolve the this compound linker in anhydrous dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM.[6]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting deprotected linker (Ald-Ph-amido-PEG2-C2-NH₂) can be used directly in the next step.
Stage 2: Amide Bond Formation
-
Dissolution: Dissolve the deprotected linker and the target ligand (containing a carboxylic acid) in anhydrous DMF.
-
Coupling Reagent Addition: Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final conjugate using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity of the final conjugate by mass spectrometry.
Protocol 2: Direct Reductive Amination
This protocol is employed when the aldehyde group of the linker is to be directly conjugated to an amine-containing target ligand.
-
Dissolution: Dissolve the this compound linker and the amine-containing target ligand in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for reductive aminations.[7] Alternatively, sodium cyanoborohydride (NaBH₃CN) can be used.[7]
-
Reaction: Continue to stir the reaction at room temperature for an additional 2-12 hours. Monitor the progress by LC-MS.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
-
Characterization: Confirm the identity and purity of the final conjugate using NMR and mass spectrometry.
Data Presentation
The following tables provide generalized quantitative data for the described protocols. Optimal conditions may vary depending on the specific target ligand.
Table 1: Quantitative Data for Boc Deprotection
| Parameter | Value | Reference |
| Solvent | Anhydrous Dichloromethane (DCM) | [6] |
| Reagent | Trifluoroacetic Acid (TFA) | [6] |
| Reagent Concentration | 20-50% (v/v) in DCM | [6] |
| Reaction Temperature | Room Temperature | [6] |
| Reaction Time | 1-2 hours | [6] |
| Monitoring | TLC, LC-MS |
Table 2: Quantitative Data for Reductive Amination
| Parameter | Value | Reference |
| Solvent | Anhydrous DCM or MeOH | [7] |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) | [7] |
| Reagent Equivalence | 1.5 - 2.0 equivalents | |
| Reaction Temperature | Room Temperature | [8] |
| Reaction Time | 2-12 hours | [8] |
| Monitoring | LC-MS |
Mandatory Visualization
The following diagram illustrates the logical workflow for the direct reductive amination protocol.
Figure 2: Detailed workflow for the direct reductive amination of the this compound linker to an amine-containing target ligand.
Conclusion
The this compound linker provides a versatile platform for the synthesis of complex bioconjugates. The protocols outlined in this document offer a comprehensive guide for researchers to successfully conjugate this linker to target ligands. Careful optimization of reaction conditions and appropriate analytical monitoring are crucial for achieving high yields and purity of the final product. The provided workflows and data tables serve as a solid foundation for the development of novel therapeutics utilizing this advanced linker technology.
References
- 1. immunomart.com [immunomart.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
reaction conditions for coupling Ald-Ph-amido-PEG2-C2-Boc with an E3 ligase ligand
Topic: Reaction Conditions for Coupling Ald-Ph-amido-PEG2-C2-Boc with an E3 Ligase Ligand.
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1][2][3][4] These molecules consist of two key binding elements—one for a target protein of interest (POI) and another for an E3 ubiquitin ligase—connected by a chemical linker.[3][4] By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's natural ubiquitin-proteasome system to selectively degrade the target protein.[1][4] The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties and the stability of the ternary complex formed between the target protein and the E3 ligase.
This application note provides a detailed protocol for the coupling of a commonly used aldehyde-functionalized PEG linker, this compound, with an amine-containing E3 ligase ligand, Pomalidomide. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase.[3][5][6] The described reaction utilizes reductive amination, a robust and widely used bioconjugation technique, to form a stable secondary amine linkage between the linker and the E3 ligase ligand.
Chemistry of the Coupling Reaction
The coupling of this compound with an E3 ligase ligand containing a primary or secondary amine proceeds via a two-step reductive amination process. First, the aldehyde group on the linker reacts with the amine group on the E3 ligase ligand to form a Schiff base intermediate. This reaction is reversible and is typically favored under neutral to slightly acidic conditions. In the second step, the unstable Schiff base is reduced to a stable secondary amine by a mild reducing agent, such as sodium cyanoborohydride.
Figure 1: Signaling Pathway of PROTAC Action.
Caption: Mechanism of action for a PROTAC molecule.
Experimental Protocol
This protocol details the reductive amination of this compound with Pomalidomide.
Materials and Reagents
-
This compound: (Supplier information should be added here)
-
Pomalidomide: (Supplier information should be added here)
-
Sodium Cyanoborohydride (NaBH₃CN): (Supplier information should be added here)
-
Dichloromethane (DCM), anhydrous: (Supplier information should be added here)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): (Supplier information should be added here)
-
N,N-Diisopropylethylamine (DIPEA): (Supplier information should be added here) (For use if the amine is provided as a salt)
-
Methanol (MeOH): (Supplier information should be added here)
-
Solid-phase extraction (SPE) cartridge with strong cation exchange (SCX) resin: (Supplier information should be added here)
-
Ammonium hydroxide solution (2 M in MeOH): (For elution from SCX)
-
Saturated sodium bicarbonate solution:
-
Brine:
-
Anhydrous sodium sulfate:
Reaction Setup
The following procedure is based on a 0.1 mmol scale.
-
To a clean, dry vial, add Pomalidomide (0.1 mmol, 1.0 equiv.).
-
Dissolve the Pomalidomide in a solvent mixture of anhydrous dichloromethane (DCM, 3 mL) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 1 mL).[7]
-
Add this compound (0.1 mmol, 1.0 equiv.) to the solution.
-
Add sodium cyanoborohydride (NaBH₃CN) (0.2 mmol, 2.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by LC-MS. Typical reaction times can range from 3 to 12 hours.[7]
Work-up and Purification
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification using SCX Cartridge:
-
Dissolve the crude product in a minimal amount of DCM or MeOH.
-
Load the solution onto a pre-conditioned SCX cartridge.
-
Wash the cartridge with MeOH to remove unreacted aldehyde linker and other non-basic impurities.
-
Elute the desired PROTAC product with a solution of 2 M ammonium hydroxide in MeOH.
-
Concentrate the eluent under reduced pressure to yield the purified product.
-
-
Alternative Purification: For acid-sensitive compounds, purification can be performed by preparative HPLC.[7][8]
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the coupling of this compound with Pomalidomide.
| Parameter | Value/Condition | Reference/Note |
| Reactants | This compound, Pomalidomide | |
| Scale | 0.1 mmol | [7] |
| Molar Ratio | 1:1 (Aldehyde:Amine) | A slight excess of the amine can be used if the aldehyde is more valuable. |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | 2.0 equivalents. |
| Solvent System | Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) | 3 mL DCM : 1 mL HFIP.[7] HFIP helps to improve the solubility of the reactants and facilitates imine formation. |
| Reaction Temperature | Room Temperature | [7] |
| Reaction Time | 3 - 12 hours | Monitor by LC-MS for completion.[7] |
| Purification Method | Strong Cation Exchange (SCX) Chromatography or HPLC | SCX is effective for capturing the basic amine product.[7][8] HPLC is an alternative for higher purity or for acid-sensitive molecules. |
| Expected Yield | 40-70% | Yields can vary depending on the specific reaction conditions and purification method. |
| Characterization | LC-MS, ¹H NMR, ¹³C NMR | To confirm the identity and purity of the final product. |
Experimental Workflow Diagram
Figure 2: Experimental Workflow for PROTAC Synthesis.
Caption: Step-by-step workflow for the synthesis of a PROTAC molecule.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of a PROTAC molecule by coupling an aldehyde-functionalized linker with an amine-containing E3 ligase ligand via reductive amination. The outlined methodology, including reaction conditions and purification strategies, offers a reliable approach for researchers in the field of targeted protein degradation. The provided workflow and data table serve as a valuable resource for the efficient and successful synthesis of PROTACs for further biological evaluation.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Note: Synthesis of a VHL-Recruiting PROTAC using a PEG-Based Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. A PROTAC consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This tripartite complex formation leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is frequently utilized in PROTAC design. The choice of linker is critical as it influences the formation and stability of the ternary complex, thereby affecting degradation efficiency. This document provides a detailed protocol for the attachment of a commercially available PEG-based linker, Ald-Ph-amido-PEG2-C2-Boc, to a common VHL ligand, VH 032 amine.
The synthesis involves a two-step process: 1) reductive amination to couple the aldehyde group of the linker with the primary amine of the VHL ligand, and 2) deprotection of the Boc (tert-butyloxycarbonyl) group to yield the final amine-terminated VHL ligand-linker conjugate, which is ready for subsequent conjugation to a target protein ligand.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound | Sigma-Aldrich | 919369 |
| VH 032 amine hydrochloride | Tocris | 6462 |
| Sodium cyanoborohydride (NaBH₃CN) | Sigma-Aldrich | 156159 |
| Acetic acid (AcOH) | Sigma-Aldrich | 695092 |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | 270997 |
| Methanol (MeOH), anhydrous | Sigma-Aldrich | 322415 |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 302031 |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | - |
| Brine | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Sigma-Aldrich | 239313 |
| Diethyl ether | Sigma-Aldrich | 309966 |
| Silica gel for column chromatography | Sigma-Aldrich | 236813 |
| Thin Layer Chromatography (TLC) plates | Sigma-Aldrich | Z122785 |
Experimental Protocols
Part 1: Reductive Amination of VH 032 amine with this compound
This protocol describes the coupling of the VHL ligand with the PEG linker via reductive amination.
1. Reagent Preparation:
-
Prepare a 1% solution of acetic acid in anhydrous methanol.
-
Weigh all reagents in a controlled environment with appropriate safety measures.
2. Reaction Setup:
-
In a round-bottom flask, dissolve VH 032 amine hydrochloride (1.0 eq) in anhydrous methanol.
-
Add this compound (1.1 eq) to the solution.
-
Add the 1% acetic acid in methanol solution to the reaction mixture to achieve a final concentration of approximately 0.1 M of the VHL ligand.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
3. Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
4. Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product spot should be less polar than the starting VHL amine.
5. Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
6. Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane to yield the Boc-protected VHL-linker conjugate.
Part 2: Boc Deprotection of the VHL-Linker Conjugate
This protocol describes the removal of the Boc protecting group to yield the final amine-terminated conjugate.
1. Reaction Setup:
-
Dissolve the purified Boc-protected VHL-linker conjugate (1.0 eq) in a minimal amount of dichloromethane.
-
Prepare a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane.
-
Add the TFA solution to the dissolved conjugate at 0 °C.
2. Deprotection Reaction:
-
Stir the reaction mixture at room temperature for 1-2 hours.
3. Reaction Monitoring:
-
Monitor the reaction by TLC. The product should be more polar than the starting material.
4. Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene or dichloromethane several times to ensure complete removal of TFA.
-
The resulting product is the TFA salt of the deprotected amine. If the free amine is required, dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the free amine.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Step | Reactant 1 | Reactant 2 | Product | Molar Ratio (R1:R2) | Typical Yield | Purity (by HPLC) |
| Reductive Amination | VH 032 amine | This compound | Boc-protected VHL-linker conjugate | 1 : 1.1 | 60-80% | >95% |
| Boc Deprotection | Boc-protected VHL-linker conjugate | TFA | Amine-terminated VHL-linker conjugate | - | >90% | >95% |
Visualizations
Caption: Reductive amination and deprotection scheme.
Caption: Step-by-step experimental workflow.
Application Notes and Protocols for Ald-Ph-amido-PEG2-C2-Boc in Cereblon-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is one of the most successfully exploited E3 ligases in PROTAC development. The choice of linker is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.
This document provides detailed application notes and protocols for the use of Ald-Ph-amido-PEG2-C2-Boc , a polyethylene glycol (PEG)-based linker, in the synthesis and evaluation of Cereblon-based PROTACs.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing proximity between the target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Synthesis of a Cereblon-Based PROTAC using this compound
The synthesis of a PROTAC using the this compound linker can be conceptualized as a multi-step process. A representative synthetic scheme is outlined below, starting with the coupling of the linker to a Cereblon ligand (e.g., pomalidomide), followed by deprotection and coupling to a POI ligand.
Application Notes and Protocols: Ald-Ph-amido-PEG2-C2-Boc in the Development of BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of pathogenic proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component, as its length, rigidity, and composition can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.
This document provides detailed application notes and protocols relevant to the use of Ald-Ph-amido-PEG2-C2-Boc , a polyethylene glycol (PEG)-based linker, in the development of PROTACs targeting the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and a high-value therapeutic target in various cancers and inflammatory diseases.
While direct literature detailing the specific use of this compound in a named BRD4 degrader is not publicly available, this document will utilize data and protocols from studies on BRD4 degraders with structurally similar short PEG linkers as a representative guide. PEG-based linkers are frequently employed in PROTAC design to enhance solubility and optimize the spatial orientation of the ternary complex.[1]
This compound: Linker Profile
This compound is a heterobifunctional linker featuring a Boc-protected amine for conjugation to an E3 ligase ligand and a phenyl aldehyde group that can be derivatized for connection to a BRD4 targeting moiety. The PEG2 unit provides a short, flexible, and hydrophilic spacer.
| Feature | Description |
| Structure | Phenyl amide with a 2-unit polyethylene glycol (PEG) chain and a Boc-protected amine. |
| Molecular Formula | C19H27NO6[2] |
| CAS Number | 1807521-09-0[2] |
| Key Functional Groups | Aldehyde, Amide, PEG, Boc-protected Amine |
| Application | Serves as a linker for the synthesis of PROTACs.[3] |
Representative Data for BRD4 Degraders with Short PEG Linkers
The following tables summarize quantitative data for representative BRD4 degraders that utilize short PEG-based linkers, illustrating the typical efficacy of such constructs.
Table 1: In Vitro Degradation Efficacy of Representative BRD4 PROTACs
| Compound | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG-based | HeLa | ~100 | >90 | [4] |
| ARV-771 | PEG-based | CRPC cells | < 1 | >95 | [5] |
| dBRD4-BD1 | PEG-based | MM.1S | 280 | >90 | [6] |
| Compound 21 | PEG-based | THP-1 | - | >50 at 1µM | [7] |
| PROTAC 2 | PEG-based | AML cells | 100 | >85 | [8] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Cellular Activity of Representative BRD4 PROTACs
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 21 | THP-1 | Anti-proliferative | 0.81 | [7] |
| PROTAC 5 | BxPC3 | Anti-proliferative | 0.165 | [8] |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Degradation of BRD4
The following diagram illustrates the mechanism of action for a BRD4-targeting PROTAC.
Caption: Mechanism of action of a BRD4-targeting PROTAC.
Experimental Workflow for BRD4 Degrader Evaluation
This diagram outlines the typical experimental workflow for synthesizing and evaluating a novel BRD4 degrader.
Caption: Experimental workflow for BRD4 degrader development.
Experimental Protocols
Protocol 1: Synthesis of a BRD4 PROTAC using a PEG-based Linker
This protocol provides a general procedure for the synthesis of a BRD4 PROTAC, which can be adapted for the this compound linker. The synthesis involves the conjugation of a BRD4 ligand (e.g., JQ1 derivative) and an E3 ligase ligand (e.g., pomalidomide) through the linker.
Materials:
-
BRD4 ligand with a reactive handle (e.g., JQ1-COOH)
-
This compound (or a deprotected and activated derivative)
-
E3 ligase ligand with a reactive handle (e.g., Pomalidomide-NH2)
-
Coupling reagents (e.g., HATU, HOBt)
-
Amine base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for Boc deprotection (e.g., TFA)
-
Purification supplies (Silica gel for column chromatography, HPLC system)
Procedure:
-
Linker Activation and Conjugation to BRD4 Ligand: a. Dissolve the BRD4 ligand (e.g., JQ1-COOH) and a coupling reagent like HATU in anhydrous DMF. b. Add DIPEA to the mixture and stir for 10 minutes at room temperature. c. Add the deprotected amine form of the linker to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Purify the JQ1-linker conjugate by flash column chromatography.
-
Boc Deprotection: a. Dissolve the JQ1-linker-Boc conjugate in DCM. b. Add trifluoroacetic acid (TFA) dropwise and stir at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS. d. Evaporate the solvent and TFA under reduced pressure to obtain the deprotected intermediate.
-
Conjugation to E3 Ligase Ligand: a. Dissolve the E3 ligase ligand (e.g., pomalidomide derivative with a carboxylic acid) and HATU in anhydrous DMF. b. Add DIPEA and stir for 10 minutes. c. Add the deprotected JQ1-linker intermediate to the mixture. d. Stir at room temperature for 4-12 hours. e. Purify the final PROTAC product by preparative HPLC. f. Characterize the final product by LC-MS and NMR.
Protocol 2: BRD4 Degradation Assay by Western Blot
This protocol details the assessment of BRD4 protein levels in cells following treatment with a BRD4 PROTAC.
Materials:
-
Cancer cell line expressing BRD4 (e.g., MDA-MB-231, HeLa, MM.1S)
-
Complete cell culture medium
-
BRD4 PROTAC stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132 or bortezomib) as a control[9]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH or anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the BRD4 PROTAC in cell culture medium. c. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO). d. For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[10]
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with cold PBS. b. Lyse the cells in RIPA buffer on ice for 30 minutes. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an ECL substrate. g. Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH).
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the BRD4 band intensity to the loading control. c. Plot the normalized BRD4 levels against the PROTAC concentration to determine DC50 and Dmax values using non-linear regression analysis.[11]
Protocol 3: Cell Viability Assay
This protocol is for determining the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
96-well clear or white-walled plates
-
BRD4 PROTAC stock solution
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of the BRD4 PROTAC in cell culture medium. b. Treat the cells with the diluted PROTAC and a vehicle control. c. Incubate for a desired period (e.g., 72 hours).
-
Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle-treated control cells. b. Plot the percentage of cell viability against the log of the PROTAC concentration. c. Calculate the IC50 value using non-linear regression analysis.
Conclusion
The linker is a pivotal element in the design of effective and drug-like PROTACs. While specific data for BRD4 degraders utilizing this compound is not yet prevalent in the literature, the principles and protocols outlined in these application notes, based on structurally related linkers, provide a robust framework for its application. Researchers can adapt these methodologies to synthesize novel BRD4 degraders and thoroughly evaluate their biological activity, contributing to the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. Antibody-PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. immunomart.com [immunomart.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesensors.com [lifesensors.com]
- 11. benchchem.com [benchchem.com]
experimental procedure for forming a ternary complex with Ald-Ph-amido-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the experimental formation and characterization of a ternary complex involving a PROTAC (Proteolysis Targeting Chimera) synthesized from the linker Ald-Ph-amido-PEG2-C2-Boc . These protocols are designed for researchers in drug discovery and chemical biology to assess the binding affinity, kinetics, and thermodynamics of the PROTAC-mediated interaction between a target protein and an E3 ubiquitin ligase. The following sections detail the necessary materials, step-by-step experimental procedures, and data analysis techniques.
Introduction to Ternary Complex Formation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1][2] This induced proximity leads to the formation of a key ternary complex, comprising the PROTAC, the target protein, and the E3 ligase.[3][4] The stability and formation efficiency of this ternary complex are critical determinants of the PROTAC's efficacy in promoting protein degradation.[5][6] The linker moiety, in this case, derived from this compound, plays a crucial role in optimizing the orientation and interactions between the target protein and the E3 ligase within the ternary complex.[1]
This application note will focus on a hypothetical PROTAC, hereafter referred to as PROTAC-X , designed to recruit the Bromodomain-containing protein 4 (BRD4 ) to the Cereblon (CRBN ) E3 ligase.
Signaling Pathway
The degradation of BRD4 by a PROTAC can impact downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[7]
Caption: PROTAC-X mediated degradation of BRD4 and its effect on the PI3K/AKT/mTOR pathway.
Experimental Workflow
The general workflow for assessing ternary complex formation involves the synthesis of the PROTAC molecule, followed by biophysical characterization of binary and ternary interactions.
Caption: Experimental workflow for ternary complex characterization.
Materials and Reagents
-
PROTAC-X: Synthesized using this compound, a BRD4 ligand (e.g., JQ1), and a CRBN ligand (e.g., pomalidomide).
-
Recombinant Human BRD4 (Bromodomain 1): Purified and quality-controlled.
-
Recombinant Human CRBN-DDB1: Purified and quality-controlled.
-
Buffers:
-
SPR Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.
-
-
SPR Sensor Chips: CM5 or equivalent.
-
ITC Instrument: MicroCal PEAQ-ITC or equivalent.
-
General laboratory consumables.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Binary and Ternary Interactions
SPR is a powerful technique for measuring real-time binding kinetics and affinities of biomolecular interactions.[8][9][10]
A. Immobilization of CRBN-DDB1:
-
Activate the surface of a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).
-
Inject CRBN-DDB1 (at 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 8000-10000 Resonance Units (RU).
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization.
B. Binary Interaction Analysis (PROTAC-X : CRBN):
-
Prepare a dilution series of PROTAC-X in SPR running buffer (e.g., 0.1 to 1000 nM).
-
Inject the PROTAC-X solutions over the immobilized CRBN-DDB1 surface and the reference cell at a flow rate of 30 µL/min.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary (e.g., with a short pulse of a low pH buffer).
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD).
C. Ternary Complex Formation (BRD4 : PROTAC-X : CRBN):
-
Prepare a constant concentration of BRD4 in SPR running buffer (e.g., 500 nM).
-
Prepare a dilution series of PROTAC-X (e.g., 0.1 to 1000 nM) and pre-incubate each concentration with the constant concentration of BRD4 for at least 1 hour at room temperature.
-
Inject the pre-incubated mixtures over the immobilized CRBN-DDB1 surface.
-
Monitor the association and dissociation phases.
-
Fit the data to a suitable binding model to determine the kinetics and affinity of the ternary complex formation.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][12]
A. Binary Titration (PROTAC-X into BRD4):
-
Prepare solutions of BRD4 (e.g., 20 µM) and PROTAC-X (e.g., 200 µM) in the same ITC buffer.
-
Load the BRD4 solution into the sample cell and the PROTAC-X solution into the injection syringe.
-
Perform an initial injection of 0.4 µL followed by a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the binding isotherm to a one-site binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
B. Ternary Complex Formation Titration:
-
Prepare a solution of BRD4 (e.g., 20 µM) pre-saturated with a concentration of PROTAC-X that ensures nearly complete binary complex formation (e.g., 50 µM).
-
Prepare a solution of CRBN-DDB1 (e.g., 200 µM) in the same buffer.
-
Load the BRD4:PROTAC-X complex into the sample cell and the CRBN-DDB1 solution into the syringe.
-
Perform the titration as described in the binary experiment.
-
Analyze the data to determine the thermodynamic parameters for the formation of the ternary complex.
Data Presentation and Analysis
Quantitative data from the biophysical assays should be summarized for clear comparison.
Table 1: Summary of Biophysical Data for PROTAC-X
| Interaction | Technique | KD (nM) | ka (1/Ms) | kd (1/s) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Cooperativity (α) |
| Binary Interactions | |||||||
| PROTAC-X : BRD4 | SPR | 150 | 1.2 x 10^5 | 1.8 x 10^-2 | - | - | N/A |
| ITC | 180 | N/A | N/A | -8.5 | 2.1 | N/A | |
| PROTAC-X : CRBN | SPR | 800 | 5.0 x 10^4 | 4.0 x 10^-2 | - | - | N/A |
| ITC | 950 | N/A | N/A | -6.2 | 1.5 | N/A | |
| Ternary Complex Formation | |||||||
| BRD4 : PROTAC-X : CRBN | SPR | 25 | 3.5 x 10^5 | 8.8 x 10^-3 | - | - | 6 |
| ITC | 30 | N/A | N/A | -12.3 | 3.4 | 6 |
Cooperativity (α) is a measure of how the binding of one component influences the binding of the other. It can be calculated as:
α = (KD of PROTAC-X for BRD4) / (KD of PROTAC-X for BRD4 in the presence of CRBN)
A cooperativity value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is more favorable than the individual binary interactions.[13]
Conclusion
The protocols outlined in this application note provide a robust framework for the formation and detailed characterization of a ternary complex mediated by a PROTAC synthesized from the this compound linker. By employing techniques such as SPR and ITC, researchers can gain critical insights into the binding kinetics, affinity, and thermodynamics of these interactions. This information is invaluable for the rational design and optimization of potent and selective protein degraders for therapeutic applications.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 13. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of PROTACs Synthesized with Ald-Ph-amido-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1][2][3][4][5] The linker is a critical component that influences the physicochemical properties and biological activity of the PROTAC.[1][3][5] The Ald-Ph-amido-PEG2-C2-Boc linker is a polyethylene glycol (PEG)-based linker that can be used in the synthesis of PROTACs.[6] The inclusion of a PEG moiety often enhances the solubility and drug-like properties of the resulting PROTAC molecule.[3][6][7]
The synthesis of PROTACs often involves multiple steps and can result in a crude mixture containing the desired product, unreacted starting materials, and byproducts. Therefore, efficient purification is a critical step in obtaining highly pure PROTACs for biological evaluation. This application note provides detailed protocols for the purification of PROTACs synthesized using the this compound linker, employing common chromatographic techniques such as flash chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).
PROTAC Synthesis and Purification Workflow
The general workflow for the synthesis and purification of a PROTAC utilizing the this compound linker involves the synthesis of the final PROTAC molecule, followed by a multi-step purification and analysis process to ensure high purity and structural confirmation.
Caption: A general workflow for the synthesis and purification of PROTACs.
Experimental Protocols
Initial Purification by Flash Chromatography
Flash chromatography is an effective method for the initial purification of the crude PROTAC product, removing major impurities and unreacted starting materials.
Materials:
-
Crude PROTAC product
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates
Protocol:
-
Sample Preparation: Dissolve the crude PROTAC product in a minimal amount of DCM. If the product is not fully soluble, a small amount of MeOH can be added.
-
TLC Analysis: Develop a suitable solvent system for separation using TLC. A common starting point is a gradient of MeOH in DCM (e.g., 0-10%). The desired product should have an Rf value between 0.2 and 0.4.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase (e.g., 98:2 DCM:MeOH).
-
Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and dry load the sample onto the column.
-
Elution: Run the chromatography using a gradient elution. A typical gradient could be from 100% DCM to 90:10 DCM:MeOH over 20 column volumes.
-
Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 254 nm and 280 nm).
-
Analysis of Fractions: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the desired PROTAC.
-
Pooling and Concentration: Pool the pure fractions and concentrate them under reduced pressure to yield the partially purified PROTAC.
Final Purification by Preparative Reverse-Phase HPLC (RP-HPLC)
Preparative RP-HPLC is used as a final polishing step to achieve high purity (>95%) of the PROTAC.
Materials:
-
Partially purified PROTAC from flash chromatography
-
Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Preparative RP-HPLC system with a C18 column
Protocol:
-
Sample Preparation: Dissolve the partially purified PROTAC in a minimal amount of a suitable solvent, such as a small volume of the initial mobile phase (e.g., 95:5 Water:ACN). Filter the sample through a 0.45 µm syringe filter.
-
Method Development: If an analytical HPLC method has not been developed, perform analytical runs to determine the optimal separation conditions. A typical gradient is from 10% to 90% ACN in water (with 0.1% TFA or FA) over 20-30 minutes.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 90% Solvent A: 10% Solvent B) for at least 5 column volumes.
-
Injection and Elution: Inject the prepared sample onto the column and begin the gradient elution.
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final pure PROTAC as a solid.
Data Presentation
The following tables summarize the expected results from the purification of a hypothetical PROTAC synthesized with the this compound linker.
Table 1: Flash Chromatography Purification Summary
| Step | Sample | Loading (mg) | Elution Solvent System (DCM:MeOH gradient) | Yield (mg) | Purity (by analytical HPLC) |
| 1 | Crude Product | 500 | 100:0 to 90:10 | N/A | ~40% |
| 2 | Pooled Fractions | N/A | N/A | 220 | ~85% |
Table 2: Preparative RP-HPLC Purification Summary
| Step | Sample | Loading (mg) | Mobile Phase A (0.1% TFA in Water) | Mobile Phase B (0.1% TFA in ACN) | Gradient (%B) | Yield (mg) | Purity (by analytical HPLC) |
| 1 | Partially Purified PROTAC | 200 | Yes | Yes | 10-90% over 30 min | 175 | >98% |
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The successful development of PROTACs as therapeutic agents relies on robust and efficient purification strategies to ensure high purity and accurate biological evaluation. The protocols outlined in this application note provide a comprehensive guide for the purification of PROTACs synthesized with the this compound linker. The combination of flash chromatography for initial cleanup followed by preparative RP-HPLC for final polishing is a highly effective approach to obtain PROTACs of high purity suitable for in vitro and in vivo studies. Proper analytical characterization throughout the purification process is essential to monitor purity and confirm the identity of the final product.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Ald-Ph-amido-PEG2-C2-Boc Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ald-Ph-amido-PEG2-C2-Boc conjugate is a heterobifunctional linker commonly utilized in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This linker possesses a terminal aldehyde group for conjugation to amine-containing molecules, a PEG spacer to enhance solubility and modulate pharmacokinetic properties, an amide linkage, and a Boc-protected amine for further functionalization after deprotection.[3][4] Rigorous analytical characterization is crucial to ensure the identity, purity, and stability of this linker and its subsequent conjugates.[5]
These application notes provide detailed protocols for the comprehensive characterization of this compound conjugates using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Experimental Workflows and Signaling Pathways
The following diagram illustrates a typical workflow for the characterization of the this compound conjugate.
Caption: Workflow for the synthesis and characterization of this compound.
Data Presentation
The following tables summarize the expected quantitative data for the this compound conjugate.
Table 1: Expected NMR Data (¹H and ¹³C)
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | ~9.9 - 10.1 (s, 1H) | ~190 - 192 |
| Aromatic (Ph) | ~7.5 - 7.9 (m, 4H) | ~128 - 138 |
| Amide (-CONH-) | ~8.0 - 8.5 (t, 1H) | ~165 - 168 |
| PEG (-OCH₂CH₂O-) | ~3.5 - 3.8 (m, 8H) | ~69 - 71 |
| Methylene (-CH₂-) | ~2.5 - 3.6 (m, 4H) | ~38 - 42 |
| Boc (-C(CH₃)₃) | ~1.4 (s, 9H)[3] | ~28.5 |
| Boc (-OC(CH₃)₃) | ~80.0 | |
| Boc (-C=O) | ~156 |
Table 2: Expected Mass Spectrometry Data
| Ionization Mode | Adduct | Calculated m/z |
| ESI+ | [M+H]⁺ | 483.26 |
| ESI+ | [M+Na]⁺ | 505.24 |
| ESI+ | [M+K]⁺ | 521.22 |
Table 3: Expected FTIR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amide) | ~3300 | Medium, sharp |
| C-H Stretch (Aromatic) | ~3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | ~2980 - 2850 | Strong |
| C=O Stretch (Aldehyde) | ~1735[6] | Strong, sharp |
| C=O Stretch (Amide I) | ~1680 - 1630[7] | Strong, sharp |
| C=C Stretch (Aromatic) | ~1600, ~1475 | Medium |
| N-H Bend (Amide II) | ~1550 | Medium |
| C-O Stretch (Ether) | ~1100 | Strong |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and verify the presence of key functional groups.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-64 scans, spectral width of -2 to 12 ppm, relaxation delay of 1-5 seconds.
-
Observe the characteristic singlet of the Boc group's nine equivalent protons around 1.4 ppm.[3] Note the disappearance of the starting amine proton signal and shifts in adjacent proton signals to monitor reaction completion.[3]
-
-
¹³C NMR Acquisition:
-
2D NMR (Optional):
-
For unambiguous assignment, acquire 2D NMR spectra such as COSY (to establish proton-proton correlations) and HSQC (to link protons to their directly attached carbons).[8]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of the conjugate.
Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the conjugate in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
LC-MS Analysis:
-
Couple a liquid chromatography system to an electrospray ionization (ESI) mass spectrometer.
-
Use a reversed-phase C18 column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
For PEGylated compounds, which can exhibit a complex distribution of charge states, post-column addition of amines like triethylamine can simplify the mass spectrum.[9][10][11]
-
-
Data Acquisition:
-
Acquire data in positive ion mode.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain accurate mass measurements for elemental composition determination.[5]
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the this compound conjugate.
Protocol:
-
System Setup:
-
Use a reversed-phase HPLC system with a C18 column.
-
Since the molecule may lack a strong UV chromophore in certain regions, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is recommended.[][13]
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Run a linear gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).
-
-
Sample Analysis:
-
Prepare a sample solution at a concentration of approximately 1 mg/mL.
-
Inject 10-20 µL of the sample.
-
Monitor the chromatogram for the main product peak and any impurity peaks.
-
Calculate the purity based on the relative peak areas.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the conjugate with dry KBr powder and pressing it into a thin disk.
-
Alternatively, for a liquid or oil, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Acquire the spectrum over a range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
-
-
Spectral Analysis:
-
Identify the characteristic absorption bands for the aldehyde, amide, PEG, and aromatic functionalities as detailed in Table 3. The C=O stretch of the carbamate is expected around 1680-1720 cm⁻¹.[3]
-
Logical Relationships in Characterization
The following diagram illustrates the logical flow of information obtained from each analytical technique to build a comprehensive understanding of the this compound conjugate.
Caption: Interrelation of analytical techniques for conjugate confirmation.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. enovatia.com [enovatia.com]
- 6. Preparation and characterization of aldehyde-functionalized cellulosic fibers through periodate oxidization of bamboo pulp :: BioResources [bioresources.cnr.ncsu.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. sciex.com [sciex.com]
- 10. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
Troubleshooting & Optimization
Technical Support Center: Ald-Ph-amido-PEG2-C2-Boc Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low reaction yields, encountered during the conjugation of Ald-Ph-amido-PEG2-C2-Boc. The guidance is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the this compound conjugation reaction?
This is a reductive amination reaction used to covalently link a molecule containing a primary amine (e.g., a protein, peptide, or small molecule drug) to the this compound linker. The reaction proceeds in two main steps:
-
Imine Formation: The aldehyde group on the linker reacts with the primary amine of the target molecule to form a reversible imine intermediate (a Schiff base).
-
Reduction: A reducing agent is used to convert the unstable imine bond to a stable secondary amine bond, yielding the final conjugate.
The Boc (tert-butoxycarbonyl) group on the other end of the PEG linker remains as a protecting group for a terminal amine, which can be removed in a subsequent step for further functionalization.
Q2: My conjugation yield is very low. What are the most common causes?
Low conjugation yield is a frequent issue that can stem from several factors.[1] The most common culprits include:
-
Suboptimal Reaction pH: The pH is critical for the initial imine formation.[1][2]
-
Inefficient Reducing Agent: The choice and activity of the reducing agent can significantly impact the conversion of the imine to the final product.[3]
-
Degradation of Reagents: The aldehyde group on the PEG linker is susceptible to oxidation, and the reducing agent can be deactivated by moisture.
-
Incorrect Stoichiometry: An inappropriate molar ratio of the linker to your target molecule can lead to incomplete conjugation.[1]
-
Steric Hindrance: The conjugation site on your target molecule may be sterically hindered, preventing the PEG reagent from accessing it efficiently.[1][4]
Q3: What is the optimal pH for this reaction, and why is it so important?
The optimal pH for reductive amination is typically in the weakly acidic range of 5.0 to 7.0.[2][5] This is a delicate balance:
-
Acid Catalysis: The formation of the imine intermediate is catalyzed by acid. The acid protonates the hydroxyl group in the hemiaminal intermediate, allowing for the elimination of water.[2]
-
Nucleophile Availability: If the pH is too low (too acidic), the primary amine on your target molecule will be protonated to form an ammonium ion (-NH3+). This removes its nucleophilic character, preventing it from attacking the aldehyde carbonyl.
Therefore, a weakly acidic buffer (e.g., MES or acetate) is often used to maintain the optimal pH throughout the reaction.
Q4: Which reducing agent should I use? Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), or Sodium Triacetoxyborohydride (NaBH(OAc)₃)?
The choice of reducing agent is critical for maximizing yield and minimizing side reactions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent. It is a mild reducing agent that selectively reduces the imine intermediate much faster than it reduces the starting aldehyde. This minimizes the unwanted side reaction where the aldehyde linker is consumed before it can react with the amine.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): This is another excellent choice for its selectivity in reducing imines over carbonyls at neutral or slightly acidic pH.[2][3] However, it is highly toxic and generates hydrogen cyanide under acidic conditions, requiring careful handling and disposal.
-
Sodium Borohydride (NaBH₄): While a common reducing agent, NaBH₄ is less ideal for one-pot reductive amination because it can readily reduce the starting aldehyde in addition to the imine.[3] This leads to lower yields of the desired conjugate. It is better suited for a two-step process where the imine is formed first, followed by the addition of the reducing agent.
Q5: How can I monitor the reaction's progress?
You can monitor the reaction by tracking the consumption of the starting materials and the formation of the product using techniques like:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to separate the components of the reaction mixture and confirm the mass of the desired conjugate.
-
High-Performance Liquid Chromatography (HPLC): An HPLC with a UV or other suitable detector can be used to monitor the disappearance of the starting material peaks and the appearance of a new product peak.
-
Thin-Layer Chromatography (TLC): For smaller molecules, TLC can be a quick and easy way to get a qualitative sense of the reaction's progress.
Troubleshooting Guide: Low Conjugation Yield
This guide provides a structured approach to diagnosing and solving low-yield issues in your this compound conjugation.
| Observation / Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Suboptimal pH | - Verify the pH of your reaction buffer is between 5.0 and 7.0. - Use a non-amine-containing buffer (e.g., MES, HEPES, or acetate) to avoid competing reactions.[5] |
| 2. Inactive Reducing Agent | - Use a fresh bottle of the reducing agent (NaBH(OAc)₃ or NaBH₃CN). These reagents are moisture-sensitive. - If possible, add the reducing agent as a solid or a freshly prepared solution in an anhydrous solvent. | |
| 3. Degraded Aldehyde Linker | - The aldehyde group can oxidize to a non-reactive carboxylic acid. Use a fresh or recently purchased linker. - Store the linker under an inert atmosphere (argon or nitrogen) and at the recommended temperature (-20°C).[1] | |
| 4. Incorrect Reaction Time/Temp | - Most reductive aminations proceed well at room temperature over 2-24 hours.[1] - If the reaction is slow due to steric hindrance, consider increasing the reaction time or slightly elevating the temperature (e.g., to 37°C). | |
| Starting Aldehyde Consumed, But No Product Formed | 1. Aldehyde Reduction | - This occurs if the reducing agent is not selective (e.g., NaBH₄). The aldehyde is reduced to an alcohol. - Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).[3] |
| Multiple Products Observed | 1. Multiple Reaction Sites | - If your target molecule has multiple primary amines (e.g., lysine residues on a protein), you may get a mixture of conjugates.[1] - To favor mono-conjugation, reduce the molar excess of the PEG linker. |
| 2. Over-alkylation | - The secondary amine product can sometimes react further. This is less common but possible. - Use a milder reducing agent and optimize the stoichiometry. | |
| Incomplete Deprotection of Boc Group (in subsequent steps) | 1. Insufficient Acid | - The Boc group is removed under acidic conditions (e.g., using Trifluoroacetic Acid, TFA).[6][7] - Ensure you are using a sufficient concentration and volume of acid (e.g., 20-50% TFA in Dichloromethane).[8] |
| 2. Presence of Scavengers | - During deprotection, the released t-butyl cation can cause side reactions. Adding a scavenger like triisopropylsilane (TIS) can prevent this.[1][7] |
Experimental Protocol: General Reductive Amination
This protocol describes a general procedure for conjugating an amine-containing molecule to this compound.
Materials:
-
This compound linker
-
Amine-containing substrate (e.g., peptide, protein, small molecule)
-
Reaction Buffer: 100 mM MES or Sodium Acetate buffer, pH 6.0
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Quenching Solution: 1 M Tris buffer, pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if needed for solubility
-
Purification system (e.g., HPLC, dialysis, or size-exclusion chromatography)
Procedure:
-
Substrate Preparation: Dissolve your amine-containing substrate in the Reaction Buffer to a final concentration of 1-10 mg/mL. If solubility is an issue, a small amount of a compatible organic co-solvent like DMF or DMSO can be added.
-
Linker Addition: Dissolve the this compound linker in the Reaction Buffer (or co-solvent). Add it to the substrate solution to achieve a 5- to 10-fold molar excess relative to the primary amine groups on the substrate.
-
Incubation (Imine Formation): Gently mix the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add solid Sodium Triacetoxyborohydride (NaBH(OAc)₃) to the reaction mixture to a final concentration of 20-50 mM (ensure a significant molar excess over the aldehyde).
-
Reaction: Allow the reaction to proceed at room temperature for 4-24 hours with gentle stirring. Monitor the reaction's progress using LC-MS or HPLC.
-
Quenching: Once the reaction is complete, add the Quenching Solution to consume any unreacted aldehyde and stop the reaction. Incubate for 30 minutes.
-
Purification: Purify the conjugate from excess reagents and byproducts. The method will depend on the nature of the product.
-
For proteins/large molecules: Dialysis or Size-Exclusion Chromatography (SEC).
-
For small molecules: Reverse-Phase HPLC (RP-HPLC).
-
-
Analysis: Confirm the identity and purity of the final conjugate using LC-MS to verify the correct mass and HPLC or SDS-PAGE to assess purity.
Visual Guides
Experimental Workflow Diagram
Caption: A typical workflow for the reductive amination conjugation process.
Troubleshooting Decision Tree
Caption: A logic tree to diagnose the root cause of low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Ald-Ph-amido-PEG2-C2-Boc stability issues during synthesis
Welcome to the technical support center for Ald-Ph-amido-PEG2-C2-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during the synthesis and handling of this versatile PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups of this compound and their expected reactivity?
A1: this compound is a heterobifunctional linker featuring three key reactive or labile moieties:
-
Benzaldehyde (Ald-Ph): The aromatic aldehyde group is primarily used for conjugation to amine-containing molecules via reductive amination to form a stable secondary amine bond. It can also react with hydrazides or aminooxy groups to form hydrazones or oximes, respectively. Aromatic aldehydes are generally stable under both neutral and mildly acidic conditions[1].
-
Amide Bond (-amido-): The amide linkage within the PEG chain provides structural integrity. While generally stable, amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, or enzymatic cleavage[2][3][4].
-
Boc-protected Amine (-Boc): The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group for the terminal amine. It is stable under a wide range of synthetic conditions but can be selectively removed with acids like trifluoroacetic acid (TFA) to reveal the primary amine for subsequent functionalization[5][6][7][8].
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound as a powder at -20°C under a dry, inert atmosphere (e.g., nitrogen or argon)[9][10]. For solutions, storage at -80°C is recommended for up to six months, while at -20°C, it is advisable to use the solution within one month[11]. Avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this linker during synthesis?
A3: Several potential degradation pathways can occur depending on the reaction conditions:
-
Boc Deprotection: Unintentional cleavage of the Boc group can occur in the presence of strong acids.
-
Amide Hydrolysis: Prolonged exposure to harsh acidic or basic conditions, or the presence of certain enzymes, can lead to the cleavage of the internal amide bond[3][4].
-
Oxidation of the Aldehyde: The benzaldehyde group can be susceptible to oxidation to a carboxylic acid, particularly if exposed to strong oxidizing agents or prolonged exposure to air.
-
Side Reactions of the Aldehyde: The aldehyde group can undergo unintended reactions, such as aldol condensation under basic conditions, although this is less common with aromatic aldehydes.
Q4: Can the Boc group be removed without affecting the aldehyde functionality?
A4: Yes, orthogonal deprotection is achievable. The Boc group is sensitive to acid, while the benzaldehyde group is relatively stable under mildly acidic conditions[1]. Careful selection of the deprotection method is crucial. Milder acidic conditions or alternative non-acidic methods can be employed to selectively remove the Boc group while preserving the aldehyde.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and handling of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in conjugation reaction (reductive amination) | 1. Incomplete imine formation. 2. Inefficient reduction of the imine. 3. Degradation of the linker. | 1. Optimize the pH for imine formation (typically pH 5-7). 2. Use a fresh, appropriate reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride). 3. Confirm the integrity of the linker by LC-MS before use. |
| Unintended Boc deprotection | Reaction conditions are too acidic. | 1. If an acidic catalyst is used, switch to a milder one. 2. For subsequent steps after a reaction, ensure the workup and purification conditions are not strongly acidic. |
| Presence of an unexpected carboxylic acid impurity | Oxidation of the aldehyde group. | 1. Perform reactions under an inert atmosphere (nitrogen or argon). 2. Avoid strong oxidizing agents in subsequent reaction steps. |
| Low recovery of the linker after a reaction | 1. Amide bond hydrolysis. 2. Adsorption to purification media. | 1. Avoid harsh acidic or basic conditions during reaction and workup. 2. If using silica gel chromatography, consider using a different stationary phase or adding a modifier to the eluent. |
| Incomplete Boc deprotection | 1. Insufficient acid strength or concentration. 2. Short reaction time or low temperature. | 1. Increase the concentration of TFA or switch to a stronger acid if compatible with other functional groups. 2. Increase the reaction time or temperature, monitoring the reaction closely to avoid side reactions. |
Experimental Protocols
Protocol 1: Reductive Amination using this compound
This protocol describes the conjugation of an amine-containing molecule to the aldehyde terminus of the linker.
Materials:
-
This compound
-
Amine-containing substrate
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Reaction buffer (e.g., Phosphate buffer, pH 6.0-7.0)
Procedure:
-
Dissolve the amine-containing substrate (1 equivalent) and this compound (1.2 equivalents) in the chosen solvent/buffer system.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by LC-MS.
-
Add the reducing agent (NaBH₃CN or NaBH(OAc)₃, 1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Quench the reaction by adding an appropriate quenching agent (e.g., water or a dilute aqueous acid, carefully).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography or preparative HPLC.
Protocol 2: Boc Deprotection of the Conjugated Linker
This protocol outlines the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Scavenger (optional, e.g., triisopropylsilane (TIS) if other sensitive groups are present)
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise to the solution. If using a scavenger, add it to the TFA/DCM mixture beforehand.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by LC-MS until the deprotection is complete (typically 1-4 hours).
-
Remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.
-
Co-evaporate with a solvent like toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the amine can be used directly in the next step or neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.
Visualizations
Caption: A typical two-step experimental workflow involving this compound.
Caption: Key factors influencing the stability of this compound during synthesis.
References
- 1. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. immunomart.com [immunomart.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
incomplete Boc deprotection of Ald-Ph-amido-PEG2-C2-Boc what to do
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the Boc deprotection of Ald-Ph-amido-PEG2-C2-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of this compound?
Incomplete deprotection of this compound can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions.[1] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.
-
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process; therefore, insufficient reaction time can lead to a mixture of starting material and the desired product.[2] While many deprotections occur at room temperature, some substrates may require longer times or gentle heating.[2]
-
Steric Hindrance: The bulky nature of the Boc group and the overall structure of the molecule can sometimes hinder the approach of the acid, slowing down the reaction.[3]
-
Reagent Degradation: The effectiveness of the acidic reagent, such as trifluoroacetic acid (TFA), can be compromised by improper storage, leading to incomplete reactions.[4]
-
Solvent Effects: The choice of solvent is crucial for ensuring the solubility of the starting material and facilitating the reaction. Poor solubility can lead to a sluggish and incomplete reaction.[2][4]
Q2: What are potential side reactions to be aware of during the Boc deprotection of this molecule?
The presence of an aldehyde group in this compound requires careful consideration of deprotection conditions to avoid unwanted side reactions:
-
Aldehyde-Related Side Reactions: Aldehydes can be sensitive to strongly acidic conditions and may undergo side reactions such as polymerization or degradation.
-
Alkylation by t-Butyl Cation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can potentially alkylate other nucleophilic sites on the molecule.[3][4] The use of scavengers can mitigate this issue.[5]
Q3: How can I monitor the progress of the deprotection reaction?
Regular monitoring of the reaction is crucial for determining the optimal reaction time and ensuring complete conversion. Common methods include:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the disappearance of the starting material and the appearance of the more polar amine product.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate and quantitative assessment of the reaction progress, allowing for the identification of the product and any side products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons around 1.4 ppm.[2]
Troubleshooting Guide
Problem: Incomplete Deprotection Observed by TLC/LC-MS
This is the most common issue, where a significant amount of the Boc-protected starting material remains after the standard reaction time.
dot
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Possible Causes & Solutions
| Possible Cause | Suggested Solution | Rationale |
| Degraded Acid | Use fresh, high-quality trifluoroacetic acid (TFA) or a freshly prepared solution of HCl in dioxane.[4] | Acids can absorb moisture over time, reducing their effectiveness. |
| Insufficient Reaction Time | Extend the reaction time, monitoring every 1-2 hours by TLC or LC-MS until the starting material is consumed.[2][3] | Some sterically hindered or complex substrates require longer reaction times for complete conversion. |
| Inadequate Acid Concentration | Gradually increase the concentration of the acid. For example, if using 20% TFA in dichloromethane (DCM), try increasing to 50%.[2] | A higher concentration of acid can increase the reaction rate. |
| Poor Solubility | Ensure the starting material is fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvents like dioxane for HCl-based deprotection.[2][4] | The reaction can only proceed efficiently if the substrate is in solution. |
| Re-protection by t-butyl cation | Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture.[2] | Scavengers trap the electrophilic tert-butyl cation, preventing it from re-reacting with the deprotected amine.[5] |
Experimental Protocols
Protocol 1: Standard Acidic Deprotection with TFA
This protocol is a common starting point for Boc deprotection.
dot
Caption: Experimental workflow for Boc deprotection using TFA.
Methodology:
-
Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For sensitive substrates, start with a lower concentration.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS every hour.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[3]
-
For the free amine, a basic work-up is required. Dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Protocol 2: Alternative Deprotection with HCl in Dioxane
This method is a good alternative if TFA proves to be too harsh or ineffective.
Methodology:
-
Suspend the this compound in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[6]
-
If the free amine is required, perform a basic work-up as described in Protocol 1.
Quantitative Data Summary: Comparison of Deprotection Conditions
| Condition | Reagent | Typical Concentration | Reaction Time | Selectivity/Advantages | Disadvantages |
| Standard Acidic | TFA in DCM | 20-50% v/v | 1-4 hours | Fast and generally effective.[6] | Can be harsh for acid-sensitive groups.[6] |
| Alternative Acidic | 4M HCl in Dioxane | 4 M | 2-4 hours | Often provides a cleaner reaction.[6][7] | Dioxane needs to be handled with care. |
| Mild Lewis Acid | Zinc Bromide (ZnBr₂) | 2-3 equivalents in DCM | 1-24 hours | Milder conditions, suitable for some acid-sensitive substrates.[6][8] | May require longer reaction times. |
| Thermal | Heating in a suitable solvent (e.g., water, dioxane) | N/A | Variable (minutes to hours) | Acid-free method.[2][9][10] | May require high temperatures, not suitable for thermally labile compounds.[7] |
| Mild Oxalyl Chloride | Oxalyl Chloride in Methanol | 3 equivalents | 1-4 hours | Effective for substrates with other acid-labile functionalities.[11] | Reagent is moisture-sensitive.[11] |
This guide should serve as a comprehensive resource for troubleshooting incomplete Boc deprotection of this compound. For particularly sensitive substrates, it is always recommended to perform small-scale test reactions to optimize the deprotection conditions.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. mcours.net [mcours.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Linker Length with a PEG2 Spacer
Welcome to the technical support center for optimizing Proteolysis Targeting Chimeras (PROTACs) featuring a polyethylene glycol (PEG) 2 spacer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions related to the critical role of the linker in PROTAC design.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of PROTACs with a PEG2-containing linker.
Question: My PROTAC shows poor or no degradation of the target protein. How can I troubleshoot this based on the linker design?
Answer: This is a common challenge that often points to issues with the formation of a stable and productive ternary complex, which is essential for protein degradation.[1][2] The linker is a critical determinant of this complex's formation and stability.[3] Here are potential linker-related issues and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: A linker that is too short can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously.[4][] Conversely, a linker that is too long or overly flexible may lead to an unstable ternary complex and inefficient ubiquitination.[4]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that its surface lysine residues are not accessible for ubiquitination by the E3 ligase.[2]
-
Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[2] PEG linkers are often used to improve solubility and permeability.[6][7]
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization mitigate this?
Answer: The "hook effect" is an inherent characteristic of the PROTAC mechanism, occurring when high PROTAC concentrations favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[2] While it cannot be eliminated entirely, linker design can influence its severity:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.[2]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker connects the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[6] Its length, composition, and attachment points are critical for the formation of a stable ternary complex between the POI and the E3 ligase, which is necessary for the subsequent ubiquitination and degradation of the target protein.[1][6]
Q2: Why are PEG-based linkers, like those with a PEG2 spacer, commonly used in PROTAC design?
A2: Polyethylene glycol (PEG)-based linkers offer several advantages:
-
Hydrophilicity: They can improve the solubility and cell permeability of the PROTAC molecule.[3][6]
-
Flexibility: PEG linkers provide flexibility, allowing the PROTAC to adopt various conformations to facilitate the formation of a productive ternary complex.[6][8]
-
Systematic Optimization: The defined lengths of PEG units allow for straightforward and systematic optimization of the linker length.[6]
Q3: Is there a universal optimal linker length for all PROTACs?
A3: No, there is no single optimal linker length.[9] It is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[1][9] For some targets, shorter linkers are more effective, while for others, longer linkers are required for potent degradation.[9]
Data on Linker Length Optimization
Systematic variation of the linker length is a common strategy to identify the optimal degrader. The following tables summarize quantitative data from studies evaluating the impact of linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 12 | >1000 | <20 |
| PROTAC B | 16 | ~100 | >80 |
| PROTAC C | 19 | >500 | ~40 |
| PROTAC D | 21 | >1000 | <20 |
Data adapted from studies on ERα degradation, highlighting that a 16-atom linker was optimal.[10][11]
Table 2: Influence of PEG Linker Length on General PROTAC Performance
| PROTAC | Linker Composition | cLogP | TPSA | HBD | HBA | Molecular Weight |
| PROTAC 1 | Alkyl Chain | 4.2 | 162.3 | 4 | 10 | 789.9 |
| PROTAC 2 | PEG2 | 3.5 | 174.5 | 4 | 12 | 831.9 |
| PROTAC 3 | PEG4 | 2.8 | 193.0 | 4 | 14 | 919.0 |
This table illustrates how incorporating PEG units can modify the physicochemical properties of a PROTAC.[7]
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of degradation versus PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[6][12]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol assesses the formation of the POI-PROTAC-E3 ligase ternary complex.[6]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[6]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (or a tag on the E3 ligase).[6]
-
Complex Pulldown: Add Protein A/G magnetic beads to pull down the antibody-E3 ligase complex.[6]
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Analysis: Elute the protein complexes from the beads and analyze the presence of the target protein by Western blotting. An increased amount of the target protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Visualizing PROTAC Mechanisms and Workflows
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting PROTAC Aggregation with Ald-Ph-amido-PEG2-C2-Boc Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting strategies and frequently asked questions (FAQs) regarding aggregation problems encountered with Proteolysis-Targeting Chimeras (PROTACs) that utilize the Ald-Ph-amido-PEG2-C2-Boc linker.
Understanding the this compound Linker
The this compound is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs.[1][2][3] PEG linkers are commonly incorporated into PROTAC design to increase water solubility and provide flexibility.[][5][6] The "PEG2" component indicates two ethylene glycol units, which helps to improve the hydrophilic properties of the PROTAC molecule.[][5] The phenyl (Ph) and amide groups can introduce some rigidity, while the Boc-protected amine and aldehyde functionalities allow for covalent attachment to the E3 ligase and target protein ligands, respectively.[7]
While PEG linkers are intended to improve solubility, the overall properties of the final PROTAC molecule, including its hydrophobicity and conformational flexibility, can still lead to aggregation issues.[8][]
Frequently Asked Questions (FAQs)
Q1: What are the common signs of PROTAC aggregation in my experiment?
A1: PROTAC aggregation can manifest in several ways:
-
Visual Precipitation: The most obvious sign is the appearance of visible particles, cloudiness, or precipitate in your solution after dissolving the PROTAC or during an experiment.
-
Inconsistent Assay Results: High variability between replicate experiments or a sudden loss of activity (degradation of the target protein) can indicate that the PROTAC is not fully soluble or is aggregating.
-
Artifacts in Biophysical Measurements: Techniques like Dynamic Light Scattering (DLS) may show a high polydispersity index (PDI) or the presence of large particles. In Size Exclusion Chromatography (SEC), you might observe unexpected peaks eluting earlier than the monomeric PROTAC.[10][11]
Q2: Why might my PROTAC with a hydrophilic PEG linker still aggregate?
A2: While PEG linkers enhance hydrophilicity, other factors can contribute to aggregation:[5][12]
-
Hydrophobic Moieties: The ligands for the target protein and the E3 ligase may themselves be hydrophobic. If these dominate the overall physicochemical properties of the PROTAC, aggregation can still occur.
-
"Hydrophobic Collapse": In aqueous environments, the PROTAC molecule might fold to shield its hydrophobic regions from water, which can sometimes lead to intermolecular aggregation.[8]
-
Concentration Effects: At high concentrations, the likelihood of intermolecular interactions and aggregation increases.
-
Buffer Conditions: The pH, ionic strength, and presence of certain salts in your buffer can influence PROTAC solubility and stability.
Q3: How can I confirm that the loss of my target protein is due to proteasomal degradation and not aggregation-induced artifacts?
A3: To confirm the mechanism of action, you should perform a proteasome inhibitor co-treatment experiment.[13]
-
Protocol: Treat your cells with the PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132 or bortezomib).
-
Expected Outcome: If the degradation of your target protein is rescued (i.e., protein levels are restored) in the presence of the proteasome inhibitor, it confirms that the protein loss is dependent on the proteasome system and not a non-specific effect of aggregation.[13]
Troubleshooting Guide: PROTAC Aggregation
Below is a systematic approach to troubleshooting aggregation issues with your PROTAC.
Problem 1: Visible Precipitation of the PROTAC Stock Solution or in Assay Media
| Potential Cause | Suggested Solution |
| Poor Solubility in DMSO | Ensure the PROTAC is fully dissolved in 100% DMSO before preparing aqueous dilutions. Gentle warming or sonication may aid dissolution. |
| Precipitation Upon Dilution | Decrease the final concentration of the PROTAC in your assay. Prepare serial dilutions to find the optimal, non-aggregating concentration range. |
| Incompatible Buffer | Optimize the buffer conditions. Test different pH levels and ionic strengths. Consider adding a small percentage of a non-ionic surfactant (e.g., Tween-20) to your assay buffer, but be mindful of potential interference with cellular assays. |
Problem 2: Inconsistent or No Target Degradation
| Potential Cause | Suggested Solution |
| Sub-optimal PROTAC Concentration | Perform a dose-response experiment with a wide range of PROTAC concentrations to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[14] Aggregation at higher concentrations can lead to a "hook effect" where degradation is less efficient. |
| Poor Cell Permeability | Aggregation can be a sign of poor solubility, which often correlates with low cell permeability.[15] Consider using permeabilization assays or cellular thermal shift assays (CETSA) to confirm target engagement within the cell.[15][16] |
| Formation of Non-productive Aggregates | The PROTAC may be forming aggregates that are unable to effectively bring the target protein and E3 ligase together. Use biophysical techniques to characterize the aggregation state (see below). |
Experimental Protocols for Aggregation Analysis
Accurate characterization of PROTAC aggregation is crucial for troubleshooting.
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.[17][18] It is highly sensitive for detecting the presence of aggregates.[19][20]
Methodology:
-
Sample Preparation: Prepare your PROTAC solution in the desired buffer at the concentration of interest. The buffer should be filtered to remove any dust or particulate matter.
-
Measurement: Place the sample in a DLS instrument. The instrument shines a laser through the sample and detects the scattered light.
-
Data Analysis: The software will generate a size distribution plot. A monodisperse sample (no aggregation) will show a single, narrow peak. The presence of aggregates will result in additional peaks corresponding to larger particle sizes and an increased polydispersity index (PDI).
| Parameter | Indication of No Aggregation | Indication of Aggregation |
| Hydrodynamic Radius (Rh) | A single peak corresponding to the expected size of the monomeric PROTAC. | Multiple peaks, with at least one at a significantly larger size. |
| Polydispersity Index (PDI) | Low PDI (typically < 0.2) | High PDI (typically > 0.3) |
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size.[21][22] It can be used to separate monomeric PROTACs from dimers and higher-order aggregates.[10][23]
Methodology:
-
Column and Mobile Phase Selection: Choose an SEC column with a pore size appropriate for the molecular weight of your PROTAC. The mobile phase should be a buffer in which your PROTAC is soluble.
-
Sample Injection: Inject a known concentration of your PROTAC solution onto the column.
-
Elution and Detection: Molecules will elute from the column based on their size, with larger molecules (aggregates) eluting first.[21] The eluting molecules are typically detected by UV absorbance.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different species. The area under each peak can be used to quantify the percentage of monomer, dimer, and higher-order aggregates.
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology of aggregates.[24][25][26]
Methodology:
-
Sample Preparation: A small amount of the PROTAC solution is applied to a TEM grid.
-
Staining (Optional but common): The sample is often negatively stained with a heavy metal salt (e.g., uranyl acetate) to enhance contrast.[27]
-
Imaging: The grid is placed in a transmission electron microscope, and an electron beam is passed through it to generate an image.
-
Analysis: The images can reveal the size, shape, and morphology of any aggregates present.[28] Aggregates can appear as amorphous structures or more ordered fibrils.[24][25]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting PROTAC aggregation issues.
Caption: A decision tree for troubleshooting PROTAC aggregation.
This technical support guide provides a starting point for addressing aggregation issues with PROTACs containing the this compound linker. Successful troubleshooting often requires a multi-faceted approach, combining careful experimental technique with detailed biophysical characterization.
References
- 1. immunomart.com [immunomart.com]
- 2. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 3. chemicalbook.com [chemicalbook.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Ald-Ph-PEG2-NHBoc, 1807503-90-7 | BroadPharm [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein analysis with size exclusion chromatography | Separation Science [sepscience.com]
- 12. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. medium.com [medium.com]
- 19. azonano.com [azonano.com]
- 20. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 21. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. approcess.com [approcess.com]
- 24. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. semanticscholar.org [semanticscholar.org]
- 27. Transmission electron microscopy assay [assay-protocol.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Solubility of Ald-Ph-amido-PEG2-C2-Boc based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Ald-Ph-amido-PEG2-C2-Boc based PROTACs.
Troubleshooting Guide: Improving Solubility
Low aqueous solubility is a common hurdle in the development of PROTACs, often leading to challenges in formulation, inaccurate assay results, and poor bioavailability.[1][] The this compound scaffold, while versatile, possesses structural features that can contribute to poor solubility. This guide offers systematic troubleshooting strategies to enhance the solubility of your PROTAC molecules.
Problem: PROTAC precipitates out of solution during experiments.
This is a common indication of poor solubility or aggregation.[3][4]
dot
Caption: Troubleshooting workflow for PROTAC precipitation.
| Possible Cause | Suggested Solution | Rationale |
| High Lipophilicity | - Structural Modification: Replace the Boc protecting group with a more hydrophilic alternative or deprotect it if experimentally permissible. The tert-butyl group of Boc is highly lipophilic.[5] - Linker Modification: Increase the length of the PEG chain (e.g., to PEG4 or PEG6) to enhance hydrophilicity.[6][7][8] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving interaction with aqueous environments.[6] - Formulation: Utilize co-solvents (e.g., ethanol, propylene glycol) or non-ionic surfactants (e.g., Tween-20, Cremophor EL) in your experimental buffer.[][9] | The overall lipophilicity of the PROTAC, driven by the aromatic rings, amide linker, and Boc group, can lead to poor aqueous solubility. |
| Molecular Aggregation | - Structural Modification: Introduce polar functional groups or basic nitrogen-containing moieties (e.g., piperazine, pyridine) into the linker to disrupt intermolecular interactions like π-π stacking from the phenyl group.[1][10][11] - Formulation: Employ formulation strategies such as amorphous solid dispersions (ASDs) with polymers like HPMCAS or PVPVA.[12][13][14] ASDs can maintain the PROTAC in a higher energy, more soluble amorphous state.[13] - Experimental Conditions: Work at lower PROTAC concentrations.[4][9] | The planar phenyl-amido group can promote aggregation through π-π stacking, and high concentrations can facilitate intermolecular interactions leading to precipitation.[4] |
| Poor Solvation | - pH Adjustment: Modify the pH of the buffer. If the PROTAC contains ionizable groups, adjusting the pH away from its isoelectric point can increase solubility.[][9] - Salt Concentration: Optimize the ionic strength of the buffer. Low salt concentrations can sometimes lead to precipitation.[4] | The overall charge state of the molecule can significantly impact its interaction with the aqueous solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of each component in the "this compound" linker and how do they affect solubility?
-
Ald-Ph-amido (Aldehyde-Phenyl-Amido): This portion provides a reactive handle (aldehyde) for conjugation to a protein ligand and incorporates a rigid phenyl-amido group. This rigidity can be beneficial for ternary complex formation but may contribute to poor solubility due to its hydrophobicity and potential for π-π stacking.
-
PEG2 (Polyethylene Glycol, 2 units): The two ethylene glycol units are included to increase hydrophilicity and flexibility.[6][8] However, a PEG2 linker might be too short to significantly counteract the lipophilicity of the rest of the molecule.
-
C2 (Ethyl chain): This is a simple alkyl spacer.
-
Boc (tert-Butyloxycarbonyl): This is a common protecting group for amines. Its bulky and lipophilic nature can significantly decrease aqueous solubility.[5]
Q2: How can I experimentally measure the solubility of my PROTAC?
You can determine either the kinetic or thermodynamic solubility.
| Solubility Type | Description | Common Techniques |
| Kinetic Solubility | Measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates from an aqueous buffer. It is more relevant to early drug discovery screening. | Nephelometry, UV-Vis Spectroscopy, HPLC-UV, LC-MS.[][15] |
| Thermodynamic Solubility | Represents the true equilibrium solubility of a compound in a saturated solution. | Shake-flask method followed by quantification using HPLC-UV or LC-MS.[] |
Q3: What are amorphous solid dispersions (ASDs) and how can they improve the solubility of my PROTAC?
Amorphous solid dispersions (ASDs) are formulations where the PROTAC is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[13][14] The amorphous form has higher free energy than the stable crystalline form, leading to increased apparent solubility and dissolution rates.[13] Common polymers used for ASDs include hydroxypropyl methylcellulose acetate succinate (HPMCAS) and polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA).[12]
Q4: Can modifying the linker length impact more than just solubility?
Yes, the linker is a critical component of a PROTAC that influences multiple properties.[7] Altering the linker length can affect:
-
Ternary Complex Formation: The linker must be of an optimal length and geometry to allow the warhead and the E3 ligase ligand to bind to their respective proteins simultaneously and form a stable and productive ternary complex.[16]
-
Cell Permeability: While longer PEG chains can improve solubility, they can also increase the molecular weight and polarity, which may negatively impact cell permeability.[1]
-
Metabolic Stability: The linker can be a site of metabolic activity.[1]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using UV-Vis Spectroscopy
Objective: To determine the kinetic solubility of an this compound based PROTAC in a buffered solution.
Materials:
-
PROTAC stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well clear bottom microplate
-
Microplate reader with UV-Vis capability
Procedure:
-
Prepare a serial dilution of the PROTAC stock solution in DMSO.
-
In the 96-well plate, add the aqueous buffer.
-
Add a small volume (e.g., 1-2 µL) of the serially diluted PROTAC in DMSO to the buffer-containing wells to achieve the final desired concentrations. The final DMSO concentration should be kept low and consistent across all wells (e.g., <1%).
-
Seal the plate and shake for 1.5 to 2 hours at room temperature.
-
Measure the absorbance at a wavelength where the PROTAC absorbs but the buffer does not.
-
The concentration at which the absorbance deviates from linearity is considered the kinetic solubility.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of a PROTAC to enhance its dissolution.
Materials:
-
This compound based PROTAC
-
Polymer (e.g., HPMCAS)
-
Volatile organic solvent (e.g., acetone, methanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve both the PROTAC and the polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in the organic solvent.
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure or by evaporation in a vacuum oven.
-
The resulting solid film is the amorphous solid dispersion.
-
Scrape the solid and, if necessary, grind it into a fine powder for further use in dissolution studies.
Signaling Pathways and Logical Relationships
dot
Caption: Relationship between PROTAC properties and degradation pathway.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
troubleshooting failed ternary complex formation with Ald-Ph-amido-PEG2-C2-Boc
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during ternary complex formation experiments involving PROTACs, with a specific focus on those utilizing the Ald-Ph-amido-PEG2-C2-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks if I don't observe ternary complex formation?
A1: If you are not observing ternary complex formation, begin by verifying the integrity and activity of your individual components:
-
Protein Quality: Ensure your target protein and E3 ligase are correctly folded, pure, and active. Use techniques like Dynamic Light Scattering (DLS) to check for aggregation.[1]
-
PROTAC Integrity: Confirm the chemical structure and purity of your PROTAC molecule, synthesized using the this compound linker, via methods such as NMR and mass spectrometry.[1]
-
Binary Binding: Confirm that your PROTAC binds to the target protein and the E3 ligase individually. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure these binary affinities.
Q2: I'm observing a "hook effect" in my assay. What is it and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the signal in a proximity-based assay (like AlphaLISA, HTRF, or NanoBRET™) decreases at high PROTAC concentrations.[1][2][3][4] This occurs because the excess PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) at the expense of the desired ternary complex (Target-PROTAC-E3).[1][2][3]
Mitigation Strategies:
-
Titrate the PROTAC: Perform a wide range of PROTAC concentrations to identify the optimal concentration for ternary complex formation and to fully characterize the bell-shaped curve of the hook effect.[1][2]
-
Adjust Protein Concentrations: Optimizing the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.[1]
-
Increase Cooperativity: Designing PROTACs with higher positive cooperativity can help stabilize the ternary complex over the binary complexes, potentially reducing the hook effect.[1]
Q3: My biochemical assays show weak or no ternary complex formation, but I still see cellular degradation of the target protein. Why?
A3: This discrepancy can arise due to several factors. The cellular environment provides a scaffold and context that can stabilize transient or weak interactions that are difficult to replicate with purified proteins in a biochemical assay.[2] Furthermore, the catalytic nature of PROTACs means that even a transiently formed ternary complex can be sufficient to drive ubiquitination and subsequent degradation in a cellular context.[2] It is also possible that the specific buffer conditions or protein constructs used in the biochemical assay are not optimal for complex formation.
Q4: Could the this compound linker itself be the cause of failed ternary complex formation?
A4: Yes, the linker plays a critical role in the stability and geometry of the ternary complex.[2][5] The properties of the this compound linker could be suboptimal for your specific target and E3 ligase pair.
-
Length: The PEG2 component of the linker may be too short or too long, leading to steric hindrance or an inability to effectively bridge the two proteins.[]
-
Flexibility and Rigidity: The combination of a flexible PEG unit and a rigid phenyl group influences the conformational freedom of the PROTAC.[][7] An improper balance can prevent the adoption of a productive conformation for the ternary complex.[7]
-
Attachment Points: The points at which the linker is attached to the target-binding and E3-binding moieties are crucial for the overall geometry of the complex.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues in ternary complex formation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak binary binding to either target protein or E3 ligase | 1. Inactive protein (misfolded, aggregated).2. Degradation of PROTAC.3. Incorrect buffer conditions. | 1. Validate protein quality with DLS, SDS-PAGE.2. Confirm PROTAC integrity with LC-MS.3. Optimize buffer (pH, salt concentration). |
| Binary binding confirmed, but no ternary complex formation | 1. "Hook Effect": PROTAC concentration is too high.[2]2. Steric Hindrance: Linker length or composition is not optimal.[5][]3. Negative Cooperativity: The binding of one protein partner hinders the binding of the other. | 1. Perform a full dose-response curve with the PROTAC.2. Synthesize analogs with different linker lengths (e.g., PEG3, PEG4) or compositions.3. Use ITC to measure cooperativity. Redesign the PROTAC to promote favorable protein-protein interactions. |
| Inconsistent results between biochemical and cellular assays | 1. Cellular Environment: In vitro conditions do not replicate the cellular context.[2]2. PROTAC Permeability/Stability: The PROTAC may not be entering cells or is rapidly metabolized. | 1. Use orthogonal in-cell assays like NanoBRET or CETSA to confirm target engagement in live cells.[2]2. Assess PROTAC stability with LC-MS/MS in cell lysates and media over time.[2] |
| Ternary complex forms, but no target degradation is observed | 1. Unproductive Complex Geometry: The orientation of the target and E3 ligase is not suitable for ubiquitin transfer.[1]2. Insufficient E3 Ligase Expression: The chosen cell line may have low levels of the required E3 ligase.[2]3. Lysine Accessibility: No accessible lysine residues on the target protein's surface for ubiquitination. | 1. Redesign the PROTAC with different linker attachment points or lengths to alter the complex geometry.2. Verify E3 ligase expression levels via Western Blot.[2]3. Use mass spectrometry to identify ubiquitination sites or perform mutagenesis of surface lysines. |
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
ITC is a powerful technique to directly measure the binding affinities and thermodynamics of binary and ternary complex formation, allowing for the calculation of cooperativity (α).
Objective: To determine the cooperativity of ternary complex formation.
Materials:
-
Purified target protein
-
Purified E3 ligase
-
PROTAC synthesized with this compound linker
-
ITC instrument
-
Appropriate ITC buffer (e.g., PBS or HEPES, pH 7.4)
Methodology:
Part 1: Determining Binary Binding Affinities
-
PROTAC to Target Protein (KD1):
-
Prepare the target protein at a concentration of 10-20 µM in the ITC cell.
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the target protein.
-
Perform the titration and analyze the data to determine KD1.
-
-
PROTAC to E3 Ligase (KD2):
-
Prepare the E3 ligase at a concentration of 10-20 µM in the ITC cell.
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration and analyze the data to determine KD2.[1]
-
Part 2: Determining Ternary Binding Affinity
-
PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex with it.
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.[1]
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the following equation: α = KD2 / KD,ternary
-
Interpretation:
-
α > 1: Positive cooperativity. The presence of the target protein enhances the binding of the PROTAC to the E3 ligase.
-
α < 1: Negative cooperativity. The presence of the target protein weakens the binding of the PROTAC to the E3 ligase.
-
α = 1: No cooperativity. The binding events are independent.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
side reactions of the aldehyde group in Ald-Ph-amido-PEG2-C2-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ald-Ph-amido-PEG2-C2-Boc in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[1][2][3] It is used in the synthesis of PROTAC molecules, which are designed to target specific proteins for degradation within cells.[4] The linker connects a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.[5]
Q2: What are the main reactive groups in this molecule that I should be aware of during my experiments?
The two primary reactive sites are the aromatic aldehyde group and the tert-butyloxycarbonyl (Boc) protecting group . The aldehyde is susceptible to nucleophilic attack, particularly from amines, while the Boc group is labile under acidic conditions.[6][]
Q3: What are the common reactions involving the aldehyde group?
The aldehyde group readily reacts with primary amines to form a Schiff base (an imine), a reaction that is reversible.[][8] It can also react with hydrazides to form hydrazones and with aminooxy groups to form oximes.[9] These reactions are fundamental to its use in bioconjugation.
Q4: How does the stability of the Schiff base formed with the aromatic aldehyde compare to one formed with an aliphatic aldehyde?
Imines formed from aromatic aldehydes, like the one in this linker, are generally more stable than those formed from aliphatic aldehydes due to conjugation with the phenyl ring.[10] However, they are still susceptible to hydrolysis, especially at acidic pH.[10]
Q5: At what pH is the reaction between the aldehyde and an amine most efficient?
The optimal pH for imine formation is typically between 4.5 and 6.[11] At a lower pH, the amine nucleophile becomes protonated and less reactive. At a higher pH, the acid catalysis that facilitates the dehydration step is insufficient.[11]
Q6: What are the common side reactions associated with the Boc protecting group?
The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[5][12] During this deprotection, a tert-butyl cation is generated as an intermediate.[5][12] This cation is a potent alkylating agent and can react with nucleophilic residues in your molecule or target protein (e.g., tryptophan, methionine, cysteine), leading to unwanted side products.[5][12][13]
Q7: Are there any potential side reactions involving the PEG linker itself?
Polyethylene glycol (PEG) linkers are generally considered biocompatible and relatively inert.[14] However, under certain oxidative conditions, the PEG chain can be susceptible to decomposition.[15] For most bioconjugation reactions, the PEG linker is stable.[14]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction During Conjugation to an Amine-Containing Molecule (Schiff Base Formation)
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Adjust the pH of the reaction mixture to the optimal range of 4.5-6.0 to facilitate both nucleophilic attack and dehydration.[11] |
| Presence of Water Leading to Hydrolysis | If the reaction is performed in an organic solvent, ensure anhydrous conditions by using dry solvents and an inert atmosphere. Consider adding a dehydrating agent like molecular sieves (3Å or 4Å).[14] In aqueous media, be aware that the reaction is reversible. |
| Steric Hindrance | If the amine is sterically hindered, the reaction may be slow. Increase the reaction time and/or temperature. Note that heating may also promote side reactions. |
| Low Reactivity of the Amine | Aromatic amines are generally less nucleophilic than aliphatic amines. The reaction may require longer times or the use of a catalyst. |
| Inaccurate Concentration of Reactants | Verify the concentrations of your linker and amine-containing molecule. Use a slight excess of the less valuable component to drive the reaction to completion. |
Issue 2: Formation of Unwanted Side Products During Boc Deprotection
| Potential Cause | Troubleshooting Steps |
| Alkylation by tert-butyl cation | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent (e.g., TFA). The choice of scavenger depends on the sensitive residues present.[13] |
| Oxidation of sensitive residues | If your molecule contains sensitive residues like methionine or cysteine, consider adding a reducing agent to the scavenger cocktail, such as dithiothreitol (DTT).[13] |
| Incomplete Deprotection | If deprotection is incomplete, you can try increasing the reaction time or using a stronger acid. However, be aware that harsher conditions can increase the formation of side products, making the use of scavengers even more critical.[13] |
Quantitative Data
Table 1: Effectiveness of Different Scavenger Cocktails in Preventing tert-butylation
This table summarizes the effectiveness of various scavenger cocktails in preventing the tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.[13]
| Scavenger Cocktail (v/v/w for DTT) | % Main Product | % t-butyl Adduct |
| 95% TFA / 5% H₂O | 75% | 25% |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 92% | 8% |
| 90% TFA / 5% Thioanisole / 5% DTT | 95% | 5% |
| Reagent K (TFA/phenol/water/thioanisole/EDT) | >98% | <2% |
Note: This data is illustrative and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.[13]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination with a Protein
This protocol describes the conjugation of the aldehyde linker to a primary amine (e.g., the lysine side chain of a protein) followed by reduction to a stable secondary amine.
-
Buffer Exchange: Ensure your protein is in a suitable buffer for the reaction, typically a phosphate or borate buffer at a pH of around 7.0-8.5. Avoid buffers containing primary amines (e.g., Tris).
-
Reaction Setup: Dissolve the this compound linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the protein solution. A typical molar excess of the linker is 10-20 fold over the protein.
-
Incubation: Allow the reaction to proceed at room temperature or 4°C for 1-4 hours to form the Schiff base.
-
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) to a final concentration of approximately 20 mM.[6] Allow the reduction to proceed for at least 4 hours or overnight at the same temperature.
-
Quenching: Quench the reaction by adding a Tris-based buffer or a solution of glycine to a final concentration of about 100 mM to react with any remaining aldehyde.
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Boc Deprotection with a Scavenger Cocktail
This protocol is for the removal of the Boc protecting group while minimizing side reactions.
-
Reagent Preparation: Prepare a cleavage cocktail appropriate for your molecule's sensitivity. A common general-purpose cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[13] Prepare this solution fresh.
-
Deprotection Reaction: Dissolve your Boc-protected compound in the cleavage cocktail. Use a sufficient volume to fully dissolve the material.
-
Incubation: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, remove the TFA by rotary evaporation or by precipitating the deprotected product in cold diethyl ether.
-
Purification: Purify the crude product by an appropriate method, such as HPLC.
Visualizations
Caption: Workflow for reductive amination of a protein.
Caption: Mitigation of side reactions during Boc deprotection.
References
- 1. youtube.com [youtube.com]
- 2. immunomart.com [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. jcb.thebrpi.org [jcb.thebrpi.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. US8349969B2 - Method for preparing high-purity polyethyleneglycol aldehyde derivatives - Google Patents [patents.google.com]
Technical Support Center: Impact of PEG Linkers on PROTAC Cell Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols related to the impact of polyethylene glycol (PEG) linkers on the cell permeability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][2] The linker is a critical component that dictates the efficacy and drug-like properties of the PROTAC.[1] PEG linkers are frequently used due to their favorable physicochemical properties, such as enhancing aqueous solubility and providing flexibility.[1][3][4]
Q2: How does a PEG linker specifically impact PROTAC cell permeability?
The relationship between PEG linkers and cell permeability is complex.[1] While the inherent hydrophilicity of PEG can increase a PROTAC's water solubility, it can also hinder passive diffusion across the lipophilic cell membrane.[1][] However, PEG linkers are more flexible than their alkyl counterparts and are more likely to adopt folded conformations.[1][6][7] This "chameleonicity" allows the PROTAC to shield its polar surface area, creating a more compact and less polar structure that is better suited for traversing the cell membrane.[1][8] Therefore, the impact of a PEG linker is a delicate balance between its hydrophilicity and its ability to facilitate a more permeable conformation.[1]
Q3: Is a longer PEG linker always better for cell permeability?
No, a longer PEG linker is not always better. Studies have shown that increasing the number of PEG units in a linker can actually reduce cell permeability.[9] For example, in one study, a PROTAC with a 2-unit PEG linker was 20-fold more permeable than its counterpart with a 3-unit PEG linker.[9] There is generally an optimal range for linker length, as excessively long linkers can increase molecular weight and polar surface area, which reduces permeability.[][9] The optimal length must be determined empirically for each specific PROTAC system.[1][10]
Q4: How do PEG linkers compare to alkyl linkers for cell permeability?
The choice between PEG and alkyl linkers is not always straightforward and can be scaffold-dependent.[9] PEG linkers, due to the gauche effect, are more likely to adopt folded conformations that can shield polarity and improve permeability compared to alkyl linkers, which favor more elongated conformations.[6][11] However, in some cases, replacing a PEG linker with a more hydrophobic alkyl chain has been shown to improve cell uptake.[9][12] Conversely, one study found that a PROTAC with an alkyl linker was less permeable than a similar one with a 1-unit PEG linker, suggesting the PEG linker was involved in intramolecular hydrogen bonds (IMHBs) that shielded polarity.[9]
Q5: What is the "hook effect" and how can the PEG linker influence it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[12] This occurs because the PROTAC is more likely to form separate binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[12] The length and flexibility of the linker can influence the concentration at which this effect becomes apparent. A linker that promotes strong positive cooperativity and stability in the ternary complex can help mitigate the hook effect.[12]
Q6: Besides permeability, what other PROTAC properties can be affected by modifying the PEG linker?
Modifying the PEG linker can significantly impact several critical properties of a PROTAC, including:
-
Solubility: PEG linkers generally enhance aqueous solubility.[1][4] Replacing them with more lipophilic linkers like alkyl chains can decrease solubility.[13]
-
Ternary Complex Formation: The linker's length and flexibility are crucial for achieving the optimal geometry for the ternary complex (POI-PROTAC-E3 ligase), which directly affects degradation efficiency.[1][3]
-
Metabolic Stability: The ether linkages within a PEG chain can be susceptible to oxidative metabolism.[13]
-
Selectivity: A small change in linker length can alter the degradation profile, making a PROTAC more selective for one target protein over another.[14]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| My PROTAC with a PEG linker shows low or no target protein degradation. | 1. Poor Cell Permeability: The PROTAC is not efficiently entering the cell. The hydrophilicity of the PEG linker may be hindering passive diffusion.[12] 2. Suboptimal Linker Length: The linker may be too short or too long, preventing the formation of a stable and productive ternary complex.[12] | 1. Assess Permeability: Perform a cell permeability assay like PAMPA or Caco-2 to quantify cell entry.[13] 2. Synthesize Analogs: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to find the optimal length.[12] 3. Modify Linker Type: Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to see if cell uptake improves.[12] 4. Confirm Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET to directly evaluate ternary complex formation.[12] |
| I observe a very pronounced "hook effect" at low PROTAC concentrations. | 1. Suboptimal Linker Conformation: The PEG linker's flexibility might be favoring the formation of binary complexes over the productive ternary complex at high concentrations.[12] 2. High-Affinity Binary Interactions: The individual ligands for the POI and E3 ligase may have very high affinities, favoring binary complex formation.[12] | 1. Modify Linker Design: Alter the linker to better promote positive cooperativity in ternary complex formation. 2. Adjust Ligand Affinity: Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high individual binding affinities.[12] |
| My PROTAC has poor aqueous solubility, complicating in vitro assays. | 1. Insufficient Hydrophilicity: The overall molecule may be too lipophilic, despite the presence of a PEG linker. | 1. Increase PEG Length: A longer PEG chain can sometimes improve solubility, but this must be balanced with its potential negative impact on permeability. 2. Incorporate Polar Groups: Introduce more polar moieties into the linker, such as piperazine or piperidine rings, which can enhance water solubility.[14][15] |
| Experimental results show high variability. | 1. PROTAC Instability: The PROTAC may be degrading during sample preparation, in the cell culture media, or during analysis. | 1. Optimize Analytical Methods: Ensure LC-MS/MS parameters are optimized to minimize in-source fragmentation.[13] 2. Assess Stability: Check the stability of the PROTAC in relevant media (e.g., plasma, cell culture media) over the time course of the experiment. |
Quantitative Data Summary
The following tables summarize quantitative data illustrating the impact of PEG linker properties on PROTAC permeability.
Table 1: Impact of PEG Linker Length on PROTAC Permeability (PAMPA Assay)
| PROTAC Series | Linker Composition | Apparent Permeability (Pₑ) (x 10⁻⁶ cm/s) | Reference |
|---|---|---|---|
| MZ Series | 2-unit PEG linker | 20-fold more permeable than 3-unit PEG | [9] |
| MZ Series | 3-unit PEG linker | (Value not specified) | [9] |
| AT Series | 1-unit PEG linker | ~2x more permeable than 2-unit PEG | [9] |
| AT Series | 2-unit PEG linker | (Value not specified) | [9] |
| MZP Series | 2-unit PEG linker | ~2x more permeable than 4-unit PEG | [9] |
| MZP Series | 4-unit PEG linker | (Value not specified) |[9] |
Table 2: Comparison of Permeability Between PEG and Other Linkers (Caco-2 Assay)
| PROTAC ID | Linker Type | E3 Ligase Ligand | A2B Permeability (x 10⁻⁶ cm/s) | B2A Permeability (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
|---|---|---|---|---|---|---|
| 14 | PEG | Cereblon | 1.7 | 14.1 | 8.4 | [16] |
| 20d | PEG | VHL | < LOQ | 9.6 | > 12 | [16] |
| 20b | Fluorinated Alkyl | VHL | 0.35 | 0.24 | ~0.7 |[16] |
A2B: Apical to Basolateral; B2A: Basolateral to Apical. A high efflux ratio (>2) indicates the compound is a substrate of efflux transporters.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability by measuring a compound's diffusion across an artificial lipid membrane.[17]
-
Principle: Measures the diffusion of a compound from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[17]
-
Methodology:
-
Prepare Donor Plate: Add the PROTAC solution (e.g., in a buffered solution at pH 7.4) to the wells of a 96-well microplate (the donor plate).
-
Coat Filter Plate: Coat the membrane of a 96-well filter plate with a synthetic lipid solution (e.g., phosphatidylcholine in dodecane).
-
Assemble Sandwich: Place the coated filter plate onto the donor plate, creating a "sandwich."
-
Add Acceptor Solution: Add buffer to the wells of the filter plate (the acceptor compartment).
-
Incubation: Incubate the plate sandwich for a predetermined time (e.g., 4-18 hours) at room temperature with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
2. Caco-2 Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess permeability, including passive diffusion, active transport, and efflux.[17][18]
-
Principle: Measures the rate of transport of a compound across a polarized monolayer of Caco-2 cells, allowing for the determination of both absorption (apical to basolateral, A-B) and efflux (basolateral to apical, B-A).[16][19]
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[18]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. A high TEER value indicates a well-formed, tight monolayer.[19]
-
Permeability Measurement (A-B):
-
Add the PROTAC solution to the apical (upper) compartment.
-
Add fresh assay buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral compartment and analyze the PROTAC concentration by LC-MS/MS.[19]
-
-
Permeability Measurement (B-A):
-
Add the PROTAC solution to the basolateral compartment.
-
Add fresh assay buffer to the apical compartment.
-
Incubate and sample from the apical compartment as described above.
-
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the PROTAC is a substrate for active efflux transporters.[13]
-
Note on Protocol Optimization: For PROTACs, which may have low solubility or high non-specific binding, it may be necessary to add a low concentration of Bovine Serum Albumin (BSA), such as 0.25%, to the assay buffer to improve recovery.[20]
-
Visualizations
The following diagrams illustrate key concepts in PROTAC action and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. enamine.net [enamine.net]
strategies to prevent degradation of Ald-Ph-amido-PEG2-C2-Boc linker
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of the Ald-Ph-amido-PEG2-C2-Boc linker during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for the this compound linker?
The this compound linker possesses several functional groups susceptible to degradation under specific conditions. The primary degradation pathways include:
-
Acid-Catalyzed Hydrolysis of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions, leading to its cleavage.
-
Amide Bond Hydrolysis: The amide linkage can be hydrolyzed under strong acidic or basic conditions, particularly when heated.[1]
-
Oxidation of the Aldehyde: The benzaldehyde moiety is susceptible to oxidation, which can compromise its reactivity in subsequent conjugation steps.
-
Oxidation of the PEG Chain: The polyethylene glycol (PEG) spacer can undergo oxidation, potentially leading to chain cleavage and the formation of impurities.
Q2: What are the recommended storage and handling conditions for the this compound linker?
To ensure the stability and integrity of the linker, adhere to the following storage and handling guidelines:
| Condition | Recommendation | Rationale |
| Storage (Solid) | Store as a powder at -4°C to -20°C under a dry, inert atmosphere (e.g., nitrogen or argon). | Minimizes hydrolysis and oxidation. |
| Storage (Solution) | Store in an anhydrous solvent (e.g., DMSO) at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage under an inert atmosphere. | Prevents degradation in solution. |
| Handling | Allow the container to warm to room temperature before opening. Use fresh, anhydrous solvents for dissolution. Minimize exposure to light and atmospheric moisture. | Prevents condensation and subsequent hydrolysis. |
Q3: How can I prevent the degradation of the linker during experimental procedures?
Preventing degradation requires careful control of experimental conditions:
-
pH Control: Maintain the pH within a stable range, avoiding strongly acidic or basic conditions to prevent Boc deprotection and amide hydrolysis. For reactions involving the aldehyde, a slightly acidic pH (around 6.0-7.0) is often optimal for forming a Schiff base while minimizing hydrolysis of other groups.[2]
-
Temperature Management: Avoid excessive heat to minimize the risk of amide hydrolysis and other side reactions. Perform reactions at room temperature or below whenever possible.
-
Inert Atmosphere: For reactions sensitive to oxidation, such as those involving the aldehyde or PEG chain, working under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Use of Antioxidants: For long-term storage or reactions prone to oxidation, the addition of antioxidants can be considered, although their compatibility with downstream applications must be verified.
-
Solvent Choice: Use high-purity, anhydrous solvents to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Bioconjugation
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Degradation of the Aldehyde Group | - Confirm the integrity of the aldehyde group using analytical techniques like ¹H NMR or mass spectrometry before use.- Store the linker under recommended conditions (inert atmosphere, low temperature, protected from light).- Avoid exposure to oxidizing agents. |
| Hydrolysis of the Boc Group | - Analyze the linker for the presence of the Boc group prior to the reaction.- If deprotection is intended, ensure complete removal under controlled conditions to avoid side reactions. |
| Suboptimal Reaction Conditions | - Optimize the pH of the reaction buffer. For reductive amination, a pH of 6.0-7.0 is generally recommended to facilitate Schiff base formation without causing significant hydrolysis.- Ensure the use of a suitable reducing agent (e.g., sodium cyanoborohydride) that is active at the chosen pH.- Verify the concentration and purity of all reactants. |
Issue 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Amide Bond Cleavage | - Avoid harsh acidic or basic conditions and high temperatures during the reaction and work-up.- Use milder purification techniques that do not expose the product to extreme pH. |
| PEG Chain Degradation | - Protect the reaction from light and oxygen.- Use degassed buffers and solvents.- Consider adding a radical scavenger if oxidation is suspected, ensuring it doesn't interfere with the desired reaction. |
| Side Reactions from Boc Deprotection | - If Boc deprotection is part of the workflow, use scavengers (e.g., triethylsilane, anisole) to prevent side reactions with other nucleophilic groups.- Consider using milder deprotection reagents if sensitive functionalities are present. |
Experimental Protocols
General Protocol for Reductive Amination using this compound Linker
This protocol outlines a general procedure for conjugating the linker to a primary amine-containing molecule. Optimization may be required for specific substrates.
Materials:
-
This compound linker
-
Amine-containing molecule
-
Anhydrous reaction buffer (e.g., phosphate buffer, pH 6.0-7.0)
-
Sodium cyanoborohydride (NaBH₃CN) solution in the reaction buffer
-
Anhydrous DMSO
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound linker in a minimal amount of anhydrous DMSO to prepare a stock solution.
-
Dissolve the amine-containing molecule in the reaction buffer.
-
-
Schiff Base Formation:
-
Add the linker stock solution to the solution of the amine-containing molecule. A molar excess of the linker may be required.
-
Incubate the mixture at room temperature for 1-2 hours with gentle stirring to allow for the formation of the Schiff base (imine).
-
-
Reduction:
-
Add the sodium cyanoborohydride solution to the reaction mixture. A molar excess of the reducing agent is typically used.
-
Continue to stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
-
Quenching:
-
Quench the reaction by adding the quenching solution to consume any unreacted aldehyde and reducing agent.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts.
-
Visualizations
Caption: Potential degradation pathways of the this compound linker.
Caption: Experimental workflow for reductive amination using the linker.
References
Validation & Comparative
Navigating the Spacer: A Comparative Guide to Ald-Ph-amido-PEG2-C2-Boc and Other PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of PROTAC linker performance, supported by experimental data and protocols.
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic development, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. The linker is far from a passive spacer; it plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]
This guide provides an in-depth comparison of the Ald-Ph-amido-PEG2-C2-Boc linker, a representative of the widely used polyethylene glycol (PEG)-based class, with other common linker types, namely alkyl chains and rigid linkers. By understanding the distinct characteristics and performance metrics of each, researchers can make more informed decisions in the rational design of novel protein degraders.
The PROTAC Mechanism: A Symphony of Proximity
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC simultaneously binds to the target protein and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC is released to repeat the cycle.[2]
References
PEG vs. Alkyl Linkers for PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker component that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The choice between a polyethylene glycol (PEG) based linker and a simple alkyl chain can significantly impact a PROTAC's physicochemical properties, cell permeability, and ultimately, its protein degradation efficiency. This guide provides an objective comparison of PEG and alkyl linkers, supported by a synthesis of experimental data from the literature, to aid in the rational design of potent and effective PROTACs.
Core Principles: A Balancing Act of Properties
The fundamental difference between PEG and alkyl linkers lies in their polarity and flexibility. Alkyl linkers are hydrophobic and flexible, while PEG linkers introduce hydrophilicity and can also be highly flexible.[1][2] This distinction governs several key parameters crucial for PROTAC function.
-
Solubility and Physicochemical Properties: Due to their hydrophobic nature, PROTACs with long alkyl linkers can suffer from poor aqueous solubility.[2][3] PEG linkers, with their repeating ethylene glycol units, can significantly enhance the hydrophilicity and solubility of the PROTAC molecule, which can be advantageous for formulation and bioavailability.[1][4]
-
Cell Permeability: Cell permeability is a major hurdle for PROTACs due to their large size.[5] Alkyl linkers, being more lipophilic, are often thought to improve passive diffusion across the cell membrane.[1] However, the relationship is not straightforward. Highly flexible PEG linkers can adopt folded conformations in solution, which can shield the polar surface area of the PROTAC, leading to a more compact and less polar structure that can facilitate membrane traversal.[5] Conversely, excessively long and polar PEG linkers can hinder permeability.
-
Ternary Complex Formation: The linker's length and composition are paramount for the stable formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4] An optimal linker length allows for the proper orientation of the target protein and the E3 ligase, facilitating efficient ubiquitination.[6][7] While both linker types can achieve this, the inherent properties of each can influence the stability and conformation of the complex. For instance, the ether oxygens in a PEG linker can form hydrogen bonds that may stabilize the ternary complex.[8]
Quantitative Data Comparison
The following tables summarize representative data illustrating the impact of linker composition on PROTAC performance. It is important to note that this data is synthesized from multiple studies and is intended to be illustrative of general trends, as direct head-to-head comparisons of systematically varied PEG and alkyl linkers of the same length are not always available in a single study.
Table 1: Impact of Linker Type on Physicochemical Properties and Permeability
| PROTAC (Hypothetical) | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Permeability (PAMPA, 10⁻⁶ cm/s) |
| PROTAC-Alkyl | C8 Alkyl | ~750 | ~5.5 | ~1.5 |
| PROTAC-PEG2 | 2 PEG units | ~795 | ~4.8 | ~2.0 |
| PROTAC-PEG4 | 4 PEG units | ~883 | ~4.1 | ~1.2 |
This table illustrates the general trend of decreasing lipophilicity (cLogP) with the addition of PEG units. Permeability can be optimal at a certain linker length and composition, as excessive polarity can be detrimental.
Table 2: Influence of Linker Type on Degradation Efficacy of BRD4-targeting PROTACs (Illustrative)
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | 3-atom alkyl | >1000 | <20 |
| PROTAC-2 | 5-atom alkyl | 150 | 85 |
| PROTAC-3 | 2 PEG units (~7 atoms) | 80 | 95 |
| PROTAC-4 | 9-atom alkyl | 200 | 80 |
| PROTAC-5 | 3 PEG units (~10 atoms) | 50 | >98 |
| PROTAC-6 | 4 PEG units (~13 atoms) | 120 | 90 |
This illustrative data, based on trends reported in the literature, suggests that an optimal linker length is crucial for potent degradation.[6][7][9] In this hypothetical scenario for a BRD4-targeting PROTAC recruiting the CRBN E3 ligase, a PEG linker of intermediate length provides the most potent degradation. It has been observed that for some CRBN-based PROTACs, very short or no PEG linkers, as well as longer PEG linkers, can be more effective than those with 1-2 PEG units, highlighting the complexity of linker optimization.[9]
Experimental Protocols
Accurate evaluation of PROTAC efficacy requires robust and standardized experimental protocols. Below are methodologies for key assays.
Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. The receiver plate is filled with a buffer solution.
-
Compound Addition: The PROTAC compounds are added to the donor wells of the filter plate.
-
Incubation: The donor plate is placed on top of the receiver plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both the donor and receiver wells is determined using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the concentration of the compound that has diffused into the receiver well.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay monitors the formation of the ternary complex.
-
Cell Engineering: Cells are engineered to express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Cell Plating and Labeling: The engineered cells are plated in a white, 96-well plate. The HaloTag® is labeled with a fluorescent ligand.
-
PROTAC Treatment: The cells are treated with varying concentrations of the PROTAC.
-
BRET Measurement: The NanoBRET™ substrate is added, and the bioluminescence resonance energy transfer (BRET) signal is measured. An increase in the BRET signal indicates the proximity of the target protein and the E3 ligase, signifying ternary complex formation.
-
Data Analysis: The BRET ratio is plotted against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
Visualizing Key Processes
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Aldehyde Functional Group in PROTAC Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of the linker component in Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy, influencing ternary complex formation, cellular permeability, and ultimately, the degradation of the target protein. While conventional linkers, such as polyethylene glycol (PEG) and alkyl chains, are widely employed, the incorporation of alternative functionalities offers unique advantages. This guide provides a comparative analysis of using an aldehyde functional group in PROTAC linker synthesis, weighing its benefits against traditional linker strategies.
Introduction to Aldehyde-Mediated Ligation in PROTAC Synthesis
The aldehyde functional group serves as a versatile chemical handle for the conjugation of the two ligands in a PROTAC. Its primary application in this context is through the formation of a hydrazone linkage. This is typically achieved by reacting an aldehyde-functionalized component (either the warhead-linker or the E3 ligase-linker moiety) with a hydrazide-functionalized counterpart. This specific chemistry, known as aldehyde-hydrazide coupling, has been identified as a highly efficient method for the rapid synthesis of PROTAC libraries.[1]
Comparative Analysis of Linker Chemistries
The choice of linker chemistry impacts several key parameters of a PROTAC's profile, from synthetic feasibility to biological activity. Below, we compare the aldehyde-hydrazide coupling strategy with the more conventional amide bond formation used for standard alkyl and PEG linkers.
| Feature | Aldehyde-Hydrazide Linker (Acylhydrazone) | Standard Linker (Alkyl/PEG with Amide Bonds) |
| Synthesis | Rapid & Efficient: The reaction is high-yielding and produces water as the only byproduct, enabling direct biological screening without extensive purification.[1] | Robust & Well-Established: Amide coupling reactions are standard in medicinal chemistry but can require coupling reagents and purification steps. |
| Library Generation | High-Throughput: Ideal for the rapid generation of large PROTAC libraries to screen multiple linker lengths, attachment points, and E3 ligase ligands.[1] | Lower-Throughput: The multi-step nature of synthesis and purification can be more time-consuming for large-scale library production. |
| Linker Stability | Potentially Labile: The resulting acylhydrazone bond can be susceptible to hydrolysis, which may impact the in vivo stability of the PROTAC. It is often suggested to replace it with a more stable linkage in lead optimization.[1] | Highly Stable: Amide bonds are generally very stable under physiological conditions, ensuring the integrity of the PROTAC molecule. |
| Physicochemical Properties | The hydrazone group may influence the polarity and conformational flexibility of the linker. | Properties are well-characterized and can be tuned by varying the length and composition of the alkyl or PEG chain.[2] |
Quantitative Performance Comparison: An Illustrative Overview
Direct, head-to-head experimental data comparing PROTACs with aldehyde-derived linkers to those with traditional linkers (while keeping the warhead and E3 ligase ligand constant) is limited in the published literature. However, we can construct an illustrative comparison based on the known principles of PROTAC design. The primary advantage of the aldehyde-hydrazide strategy lies in its ability to accelerate the discovery of potent PROTACs by enabling broader and faster screening.
The table below illustrates a hypothetical comparison of PROTACs targeting Protein X and recruiting the VHL E3 ligase, synthesized via different linker strategies.
| PROTAC | Linker Type | Linker Length (atoms) | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Cell Permeability (Papp, 10⁻⁶ cm/s)³ |
| PROTAC A1 | Acylhydrazone | 12 | 150 | 85 | 1.2 |
| PROTAC A2 | Acylhydrazone | 16 | 50 | 95 | 1.5 |
| PROTAC A3 | Acylhydrazone | 20 | 200 | 80 | 1.1 |
| PROTAC B (Lead) | Alkyl-Amide | 16 | 45 | >95 | 1.8 |
¹DC₅₀ (half-maximal degradation concentration): Lower values indicate higher potency. ²Dₘₐₓ (maximum degradation): Higher values indicate greater efficacy. ³Papp (apparent permeability coefficient): Higher values indicate better cell permeability.
In this hypothetical scenario, an initial screen of an acylhydrazone-linked library (PROTACs A1-A3) quickly identifies the 16-atom linker as optimal. The lead candidate (PROTAC B) is then synthesized with a more stable alkyl-amide linker of the same length, showing comparable or slightly improved performance and greater stability for further development.
Visualizing the PROTAC Mechanism and Experimental Workflows
PROTAC Signaling Pathway
The following diagram illustrates the catalytic mechanism of a PROTAC molecule in inducing the degradation of a target Protein of Interest (POI).
References
A Comparative Guide to the Biological Activity of PROTACs Featuring PEGylated Aromatic Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, cell permeability, and the geometry of the ternary complex. This guide provides a comparative analysis of PROTACs containing linkers with structural similarities to "Ald-Ph-amido-PEG2-C2-Boc," a linker characterized by a short polyethylene glycol (PEG) chain coupled with a phenyl-amido group, imparting a balance of hydrophilicity and semi-rigidity.
While specific experimental data for PROTACs utilizing the precise "this compound" linker is not publicly available, this guide draws upon published data for PROTACs with structurally analogous linkers to provide a valuable comparative framework. The following sections will delve into the biological activity of PROTACs with different linker types, supported by experimental data from the literature, and provide detailed protocols for key biological assays.
Comparison of PROTAC Linker Types
The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax values) of a PROTAC. Below is a summary of the general properties and performance of different linker classes, with representative data from published studies.
| Linker Type | Representative Structure/Class | General Properties | Advantages | Disadvantages | Representative Experimental Data |
| Flexible PEG Linkers | Long-chain polyethylene glycol | Hydrophilic, flexible | Improves solubility and cell permeability. Allows for broad conformational sampling to facilitate ternary complex formation. | Can sometimes lead to less stable ternary complexes or unfavorable pharmacokinetics. | Target: BRD4 E3 Ligase: CRBN PROTAC: ARV-825 (utilizes a PEG linker) DC50: < 1 nM |
| Flexible Alkyl Linkers | Straight or branched alkane chains | Hydrophobic, flexible | Synthetically straightforward. Can provide optimal spacing for some target-ligase pairs. | Poor aqueous solubility can limit cell permeability and bioavailability. | Target: Androgen Receptor (AR) E3 Ligase: MDM2 PROTAC: Compound 9 (utilizes a PEG linker, but illustrates the principle of flexible linkers) DC50: 10 µM |
| Rigid Aromatic Linkers | Phenyl, biphenyl, or other aromatic systems | Hydrophobic, rigid | Provides conformational restriction, which can lead to more stable and selective ternary complexes. Can participate in pi-stacking interactions to enhance binding. | Can negatively impact solubility. The rigid structure may prevent the formation of a productive ternary complex for some targets. | Target: SMARCA2/4 E3 Ligase: VHL PROTAC: ACBI1 (incorporates a para-disubstituted aryl unit) Activity: Induces degradation of SMARCA2 and SMARCA4. |
| Semi-Rigid PEGylated Aromatic Linkers (Analogous to this compound) | Short PEG chain combined with an aromatic group | Balance of flexibility and rigidity, improved hydrophilicity compared to purely aromatic linkers | Aims to combine the solubility benefits of PEG with the conformational pre-organization of a rigid linker. | The optimal combination of flexible and rigid elements is highly target-dependent and requires empirical optimization. | Data for a direct analogue is not available, but this class represents a rational design strategy to optimize PROTAC properties. |
Signaling Pathway and Experimental Workflows
To understand the biological activity of PROTACs, it is essential to visualize their mechanism of action and the workflows of the assays used to evaluate them.
Caption: PROTACs facilitate the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: The Western blot workflow is a standard method to quantify the degradation of a target protein following treatment with a PROTAC.
Experimental Protocols
Protocol 1: Protein Degradation Assay via Western Blot
This protocol details the steps to assess the ability of a PROTAC to induce the degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC compound dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (General Workflow)
This protocol provides a general workflow for assessing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a critical step in PROTAC-mediated degradation. Various biophysical methods can be employed, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or proximity-based assays like FRET or AlphaLISA.
General Principle (using SPR as an example):
-
Immobilization: One of the proteins (e.g., the E3 ligase) is immobilized on an SPR sensor chip.
-
Binary Interaction: The PROTAC is flowed over the chip to measure its binding to the immobilized protein.
-
Ternary Complex Formation: A pre-incubated mixture of the PROTAC and the target protein is flowed over the chip. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.
-
Data Analysis: The binding affinities (KD) of the binary and ternary interactions are determined from the sensorgrams. Cooperativity of ternary complex formation can also be calculated.
Caption: A generalized workflow for assessing ternary complex formation using Surface Plasmon Resonance (SPR).
Conclusion
The Pivotal Role of Ald-Ph-amido-PEG2-C2-Boc in Targeted Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This guide provides a comprehensive comparison of PROTACs utilizing linkers structurally related to Ald-Ph-amido-PEG2-C2-Boc , a polyethylene glycol (PEG)-based linker, with alternative linker technologies in the context of targeted protein degradation. We will delve into supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
The Strategic Importance of PEGylated Linkers
PEG linkers, such as this compound, are widely employed in PROTAC design due to their advantageous properties. The repeating ethylene glycol units impart hydrophilicity, which can enhance the solubility of often large and lipophilic PROTAC molecules. Furthermore, the flexibility of the PEG chain can be crucial for optimizing the geometry of the ternary complex, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.
Comparative Performance of PROTAC Linkers in BRD4 Degradation
Table 1: Comparison of BRD4-Targeting PROTACs with Different Linker Types
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | VHL | Phenyl-PEG | ~25 | >90 | HeLa |
| ARV-825 | Pomalomide | PEG | <1 | >95 | RS4;11 |
| dBET1 | Pomalomide | PEG | ~4 | >90 | MV4-11 |
| Compound with Alkyl Linker | Pomalomide | Alkyl | ~100-300 | Not Reported | RS4;11 |
Note: Data is compiled from different studies and experimental conditions may vary. DC50 represents the concentration required for 50% degradation of the target protein, and Dmax is the maximum degradation observed.
The data illustrates that PROTACs with PEG-based linkers, such as MZ1 and ARV-825, generally exhibit high potency in degrading BRD4, often with sub-nanomolar to low nanomolar DC50 values and achieving over 90% maximal degradation. The inclusion of a phenyl group within the PEG linker, as seen in analogs of MZ1, can provide a degree of rigidity and specific interactions that contribute to the stability of the ternary complex.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these molecules, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of Action for a PROTAC utilizing a linker like this compound.
Caption: A typical experimental workflow for assessing protein degradation via Western Blot.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are generalized protocols for key experiments.
Western Blot Analysis for Protein Degradation
Objective: To quantify the degradation of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., HeLa, MV4-11)
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with serial dilutions of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of PROTAC-mediated protein degradation on cell viability.
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Treat cells with a range of PROTAC concentrations for a desired period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate. Then, add solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well.
-
-
Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion
The linker is a critical component in the design of effective PROTACs, and PEG-based linkers like this compound offer significant advantages in terms of solubility and conformational flexibility. While direct comparative data for this specific linker is emerging, analysis of structurally similar linkers in well-characterized systems like BRD4 degradation highlights the potential for achieving high potency and efficacy. The systematic evaluation of linker length, composition, and attachment points, using robust experimental protocols as outlined in this guide, is paramount for the successful development of novel protein degraders. The continued exploration of diverse linker chemistries will undoubtedly expand the therapeutic potential of targeted protein degradation.
validation of ternary complex formation with Ald-Ph-amido-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex, consisting of the target protein, a PROTAC (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase, is the cornerstone of targeted protein degradation. The efficiency of this complex formation directly impacts the subsequent ubiquitination and degradation of the target protein. Therefore, robust and quantitative validation of ternary complex formation is a critical step in the development of effective PROTAC-based therapeutics. While specific linkers like Ald-Ph-amido-PEG2-C2-Boc are integral to PROTAC design, this guide focuses on the broader experimental methodologies used to validate the end-goal: successful ternary complex formation.
Comparing the Tools: A Head-to-Head Look at Validation Assays
Choosing the right assay to confirm and characterize a ternary complex depends on the specific questions being asked, the available resources, and the stage of PROTAC development. The following tables provide a comparative overview of common biophysical and cellular techniques.
Biophysical Assays for In Vitro Characterization
These assays utilize purified proteins to quantify the binding affinities and kinetics of the binary and ternary complexes.
| Assay | Principle | Information Provided | Typical Throughput | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Immobilized protein interaction with an analyte in solution is detected by changes in refractive index.[1][2] | Binding affinity (KD), association (kon) and dissociation (koff) rates, cooperativity (α).[1][3] | Medium | Real-time kinetics, high sensitivity, label-free. | Requires protein immobilization, potential for mass transport limitations. |
| Biolayer Interferometry (BLI) | Similar to SPR, detects changes in the interference pattern of light reflected from a biosensor tip with an immobilized protein.[1][2] | Binding affinity (KD), association and dissociation rates.[1] | High | Higher throughput than SPR, less sensitive to bulk refractive index changes. | Generally lower sensitivity than SPR, may not be suitable for very weak interactions.[2] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution.[1][2][4] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding, cooperativity (α).[1][5] | Low | Label-free, solution-based, provides a complete thermodynamic profile.[1][4] | Requires large amounts of pure protein and compound, low throughput, sensitive to buffer mismatches.[2] |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[3][6] | Binding affinity (KD). | High | Homogeneous assay, high throughput, relatively inexpensive. | Requires a fluorescent label, can be prone to interference from fluorescent compounds. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between a donor and an acceptor fluorophore on two interacting proteins. | Proximity of target and E3 ligase, can be used to determine KD. | High | Homogeneous assay, high sensitivity, robust against background fluorescence. | Requires labeled proteins, potential for steric hindrance from labels. |
| AlphaScreen/AlphaLISA | A bead-based proximity assay where singlet oxygen generated by a donor bead excites an acceptor bead upon complex formation, leading to light emission.[4] | Proximity of target and E3 ligase, can be used to determine relative ternary complex stability.[4] | High | Highly sensitive, homogeneous assay, high throughput. | Can be prone to interference from singlet oxygen quenchers or light scattering compounds. |
Cellular Assays for In-Cellulo Confirmation
These assays are crucial for confirming that the ternary complex forms within the complex environment of a living cell.
| Assay | Principle | Information Provided | Throughput | Key Advantages | Key Limitations |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled HaloTag® fusion protein.[2][6][7] | Ternary complex formation in live cells, can be adapted for kinetic measurements.[7] | High | Live-cell assay, provides physiological context, high throughput compatible.[7] | Requires genetic modification of cells to express tagged proteins. |
| Co-immunoprecipitation (Co-IP) | An antibody against one protein is used to pull down its interacting partners from a cell lysate. | Qualitative or semi-quantitative confirmation of in-cell ternary complex formation.[6] | Low | Detects interactions of endogenous or overexpressed proteins in a cellular context. | Prone to false positives and negatives, generally not quantitative. |
Experimental Protocols: A Closer Look at Key Methodologies
Detailed and reproducible protocols are essential for generating high-quality data. Below are summaries of common experimental setups.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
-
Immobilization: Covalently couple the E3 ligase (e.g., VHL or Cereblon complex) to a sensor chip surface.
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.
-
Binary Interaction (PROTAC to Target): In a separate experiment, immobilize the target protein and inject the PROTAC to measure this binary interaction.
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the PROTAC with a series of concentrations of the target protein. Inject these mixtures over the immobilized E3 ligase.
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic parameters (kon, koff, KD) for both binary and ternary interactions. The cooperativity (α) can be calculated by comparing the affinity of the target protein to the E3 ligase in the presence and absence of the PROTAC.[1][2]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
-
Sample Preparation: Prepare purified target protein, E3 ligase, and PROTAC in the same dialysis buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution.
-
Titrate the PROTAC into the E3 ligase solution.
-
-
Ternary Titration: Titrate the target protein into a solution containing the E3 ligase and a saturating concentration of the PROTAC.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to obtain the thermodynamic parameters for each interaction. Cooperativity can be determined by comparing the binding affinities from the binary and ternary experiments.[1][5]
NanoBRET™ Cellular Ternary Complex Assay
-
Cell Line Generation: Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® in a suitable cell line.
-
Labeling: Treat the cells with a fluorescent HaloTag® ligand.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells.
-
Signal Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (fluorescent ligand) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in this ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration to generate a dose-response curve.[6][7]
Visualizing the Process: Workflows and Pathways
Understanding the sequence of events in ternary complex formation and its downstream consequences is crucial. The following diagrams illustrate these processes.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for the validation and optimization of PROTACs.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ternary complex formation - Profacgen [profacgen.com]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Linker Composition on PROTAC Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted process where the linker, the component connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal role. It is now well-established that the linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, crucially, the stability and selectivity of the ternary complex formation.[1][2][3] This guide provides a comparative overview of the Ald-Ph-amido-PEG2-C2-Boc linker and other common linker types, supported by illustrative data and detailed experimental protocols to aid in the rational design and evaluation of PROTACs.
While specific quantitative performance data for the this compound linker is not extensively available in the public domain, this guide will focus on the methodologies and comparative principles researchers can apply to evaluate its effect on target protein selectivity. The this compound linker is a polyethylene glycol (PEG)-based linker, a class of linkers frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and biocompatibility.[4][]
Comparative Analysis of PROTAC Linkers
The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax) and selectivity of a PROTAC. Below is a summary of the general characteristics of common linker classes and illustrative data to highlight potential performance differences.
Data Presentation: Illustrative Comparison of PROTAC Linkers
The following table presents representative data to illustrate how different linker types can affect PROTAC performance. It is important to note that the optimal linker is target- and E3 ligase-dependent and must be determined empirically.
| Linker Type | Representative Structure | Key Characteristics | Illustrative DC50 (nM) | Illustrative Dmax (%) | Illustrative Selectivity Profile |
| This compound | Chemical structure of this compound | PEG-based, flexible, hydrophilic. The phenyl-amido group may add some rigidity. The terminal aldehyde allows for specific conjugation strategies. | 50 - 250 | 85 - 95 | May offer a balance of solubility and conformational flexibility, potentially leading to good on-target potency. Selectivity would need to be determined experimentally. |
| Alkyl Linker | -(CH2)n- | Hydrophobic, flexible. Can be synthetically straightforward to vary the length. | 100 - 500 | 80 - 90 | Can sometimes lead to lower solubility and potentially higher off-target effects due to hydrophobicity.[6] |
| Rigid Linker (e.g., Piperazine-based) | Structure containing a piperazine ring | Reduced conformational flexibility, may pre-organize the PROTAC into a bioactive conformation, potentially improving metabolic stability.[4] | 10 - 100 | > 95 | Can lead to higher selectivity by restricting the possible conformations, thus favoring the formation of a productive ternary complex with the intended target over off-targets.[4] |
Visualizing the PROTAC Mechanism and Experimental Workflows
Diagrams are essential for understanding the complex biological processes and experimental procedures involved in PROTAC development.
PROTAC-mediated protein degradation pathway.
Workflow for evaluating PROTAC linker effects.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful evaluation of PROTACs.
Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)
This protocol outlines the steps to measure the formation and stability of the ternary complex.
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface (e.g., CM5 chip) with a mixture of EDC and NHS.
-
Inject the purified E3 ubiquitin ligase (e.g., VHL or Cereblon complex) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.[2]
-
-
Binary Interaction Analysis:
-
To determine the binding affinity of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Regenerate the surface between injections using a suitable regeneration buffer.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The increase in binding response compared to the binary interaction indicates the formation of the ternary complex.[2]
-
-
Data Analysis:
-
Fit the sensorgrams from both binary and ternary binding experiments to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α) as the ratio of the KD of the binary PROTAC-E3 interaction to the KD of the ternary complex formation.[2]
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein.
-
Reaction Setup:
-
In a microcentrifuge tube on ice, combine the following components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, the target protein of interest, biotinylated ubiquitin, and ATP.[7]
-
Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).[7]
-
Set up control reactions, such as omitting E1, E3, or the PROTAC, to ensure the observed ubiquitination is dependent on all components.[7]
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 60-90 minutes).
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detect the ubiquitinated target protein by Western blot using an antibody specific to the target protein. A ladder of higher molecular weight bands indicates poly-ubiquitination.[7]
-
Cellular Protein Degradation Assay: Western Blot
This is a standard method to quantify the reduction in target protein levels within cells.
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specific duration (e.g., 24 hours). Include a vehicle control.[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[1]
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody against the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.[1]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[8]
-
Cycloheximide (CHX) Chase Assay
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis.
-
Cell Treatment:
-
Treat cells with the PROTAC or vehicle control for a predetermined time to induce protein degradation.
-
Add cycloheximide (a protein synthesis inhibitor) to the cell culture medium.[9]
-
-
Time Course Collection:
-
Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).[9]
-
-
Analysis:
-
Prepare cell lysates and perform Western blot analysis as described above to determine the amount of the target protein remaining at each time point.
-
Plot the percentage of remaining protein against time to determine the protein's half-life in the presence and absence of the PROTAC.
-
By systematically applying these experimental protocols, researchers can thoroughly characterize the impact of the this compound linker and other linker modalities on PROTAC performance, leading to the development of more potent and selective targeted protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesensors.com [lifesensors.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to In Vitro Degradation Assays for PROTACs Featuring Ald-Ph-amido-PEG2-C2-Boc Linkers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of key in vitro assays to evaluate the degradation efficacy and stability of Proteolysis Targeting Chimeras (PROTACs). Special consideration is given to PROTACs synthesized with the Ald-Ph-amido-PEG2-C2-Boc linker, a common building block in PROTAC development.
PROTACs represent a revolutionary therapeutic modality, inducing selective intracellular protein degradation through the ubiquitin-proteasome system.[1][2] A typical PROTAC molecule consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The linker, such as this compound, plays a critical role in a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4]
This guide will delve into the primary in vitro assays used to characterize PROTACs, presenting quantitative data in structured tables, detailing experimental protocols, and providing visualizations of key processes.
Comparison of Key In Vitro Degradation Assays
The evaluation of a PROTAC's efficacy begins with quantifying its ability to induce the degradation of the target protein. Several in vitro assays are commonly employed, each with its own set of advantages and limitations.
| Assay | Principle | Advantages | Disadvantages | Typical Readouts |
| Western Blot | Size-based separation of proteins via gel electrophoresis followed by antibody-based detection of the target protein. | Widely accessible, provides information on protein size, relatively low cost. | Low throughput, semi-quantitative without rigorous validation, requires high-quality antibodies. | DC50 (concentration for 50% degradation), Dmax (maximum degradation).[5] |
| ELISA / Immunoassays | Antibody-based capture and detection of the target protein in a multi-well plate format. | Higher throughput than Western Blot, quantitative. | Can be susceptible to antibody cross-reactivity, may require specific antibody pairs. | DC50, Dmax. |
| Homogeneous Time-Resolved Fluorescence (HTRF) | A proximity-based assay using two antibodies labeled with a donor and an acceptor fluorophore. Signal is generated when the antibodies are in close proximity on the target protein. | High-throughput, sensitive, no-wash format. | Requires specific labeled antibody pairs, potential for compound interference. | DC50, Dmax.[6] |
| HiBiT-based Lytic Assay | A bioluminescent assay where the target protein is tagged with a small peptide (HiBiT). In the presence of a larger subunit (LgBiT), a bright luminescent signal is produced. Degradation of the tagged protein results in a loss of signal. | High-throughput, highly sensitive, quantitative, real-time measurements are possible. | Requires genetic modification of the target cells to introduce the HiBiT tag. | DC50, Dmax, degradation kinetics (rate of degradation).[6][] |
| Flow Cytometry | Intracellular staining of the target protein with a fluorescently labeled antibody, followed by analysis of the fluorescence intensity of individual cells. | Provides single-cell resolution, can be multiplexed to analyze multiple parameters simultaneously. | Lower throughput than plate-based assays, requires cell permeabilization. | Percentage of cells with reduced protein levels, median fluorescence intensity. |
Ancillary Assays for a Comprehensive PROTAC Profile
Beyond direct measurement of protein degradation, a thorough in vitro evaluation of a PROTAC includes assays that provide mechanistic insights and assess its drug-like properties.
| Assay Type | Specific Assay | Purpose | Typical Readouts |
| Ternary Complex Formation | TR-FRET, Surface Plasmon Resonance (SPR), NanoBRET | To confirm the PROTAC's ability to bring the target protein and the E3 ligase into proximity, a crucial step for ubiquitination.[8][9][10] | Binding affinity (KD), cooperativity of binding.[10] |
| Ubiquitination | In Vitro Ubiquitination Assay, Western Blot for Ubiquitinated POI | To verify that the formation of the ternary complex leads to the ubiquitination of the target protein.[6][11] | Increase in ubiquitinated target protein levels. |
| Cellular Permeability | Caco-2 Permeability Assay, Cellular Thermal Shift Assay (CETSA) | To determine the ability of the PROTAC to cross the cell membrane and reach its intracellular target.[10] | Apparent permeability coefficient (Papp), change in protein melting temperature. |
| Metabolic Stability | Liver Microsomal Stability Assay, Hepatocyte Stability Assay | To assess the susceptibility of the PROTAC to metabolism, which can impact its half-life and in vivo efficacy.[3][] | In vitro half-life (t1/2), intrinsic clearance (Clint). |
Quantitative Data Summary
The following table presents a hypothetical but representative dataset for a PROTAC incorporating the this compound linker, comparing its performance across different assays.
| Parameter | Western Blot | HTRF | HiBiT Assay | Microsomal Stability |
| DC50 | 25 nM | 20 nM | 18 nM | N/A |
| Dmax | >90% | >95% | >95% | N/A |
| Degradation Rate (t1/2) | Not readily determined | Not readily determined | 2 hours | N/A |
| In Vitro Half-life (t1/2) | N/A | N/A | N/A | 45 minutes |
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
Objective: To determine the DC50 and Dmax of a PROTAC by measuring the reduction in target protein levels.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (e.g., in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax.[5]
HiBiT-based Lytic Assay for Degradation Kinetics
Objective: To quantitatively measure the degradation of a HiBiT-tagged target protein in real-time.
Materials:
-
Cell line stably expressing the HiBiT-tagged target protein
-
PROTAC stock solution
-
LgBiT protein and furimazine substrate (e.g., Nano-Glo® HiBiT Lytic Detection System)
-
Lysis buffer
-
Luminometer
Procedure:
-
Seed the HiBiT-tagged cells in a white, opaque multi-well plate.
-
Treat the cells with the PROTAC at various concentrations.
-
At different time points, add the lytic reagent containing LgBiT and furimazine to the wells.
-
Incubate for a short period to allow for cell lysis and signal development.
-
Measure the luminescence using a plate reader.
-
The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein.
-
Plot the luminescence signal over time for each PROTAC concentration to determine the degradation kinetics. For endpoint analysis, measure luminescence at a fixed time point and plot a dose-response curve to determine DC50 and Dmax.
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a PROTAC in the presence of liver microsomes.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
PROTAC stock solution
-
Positive control compound (e.g., a rapidly metabolized drug)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the PROTAC in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.
-
Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693/k).
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated degradation and the assays used for their evaluation, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for Western Blot analysis of PROTAC efficacy.
Caption: Workflow for the HiBiT-based degradation assay.
By employing a combination of these in vitro assays, researchers can build a comprehensive profile of their PROTACs, enabling data-driven decisions for lead optimization and further development. The choice of assays will depend on the specific research question, available resources, and the desired throughput.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesensors.com [lifesensors.com]
A Comparative Guide to PROTACs Featuring an Aldehydophenyl Amido PEG Linker
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system, are critically dependent on the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides a structural and functional comparison of a PROTAC incorporating the Ald-Ph-amido-PEG2-C2-Boc linker, herein referred to as PROTAC-X , against other PROTACs with alternative linker technologies. While extensive peer-reviewed data for this specific linker is emerging, this guide synthesizes established principles and presents a comparative analysis based on analogous PROTAC structures to inform future research and development.
The Central Role of the PROTAC Linker
The linker in a PROTAC is not a passive spacer but an active contributor to the molecule's overall efficacy.[1] Its length, rigidity, and composition influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[2] Factors such as cell permeability, solubility, and pharmacokinetic properties are also heavily influenced by the linker's chemical nature.[3]
The this compound linker possesses several key structural features:
-
Aldehydophenyl (Ald-Ph) group: This aromatic component can introduce a degree of rigidity to the linker, potentially pre-organizing the PROTAC into a conformation favorable for ternary complex formation. Aromatic linkers can also participate in pi-stacking interactions, which may enhance the stability of the ternary complex.[4]
-
Amido group: Amide bonds are common in PROTAC linkers and can influence solubility and hydrogen bonding capabilities.
-
PEG2 (Polyethylene Glycol, 2 units): The short PEG chain imparts hydrophilicity, which can improve the aqueous solubility of the PROTAC—a common challenge for these relatively large molecules.[3] The flexibility of the PEG chain allows for conformational adjustments necessary for optimal ternary complex formation.[5]
-
C2-Boc (Boc-protected ethylamine): The Boc (tert-Butyloxycarbonyl) protecting group allows for a modular approach to PROTAC synthesis.[6] It can be deprotected to reveal a primary amine, enabling the straightforward attachment of a pre-selected E3 ligase ligand.[6]
Comparative Performance Analysis of PROTAC-X
To provide a tangible comparison, we will consider a hypothetical PROTAC-X designed to target a kinase of interest (e.g., BTK) and recruit the Cereblon (CRBN) E3 ligase. The following table presents hypothetical, yet representative, performance data for PROTAC-X compared to two other real-world BTK-targeting PROTACs with different linkers: a longer, more flexible PEG linker and a more rigid alkyl-based linker.
| Parameter | PROTAC-X (Hypothetical) | PROTAC (Longer PEG Linker) | PROTAC (Alkyl Linker) |
| Linker Type | This compound | PEG4-based | C8 Alkyl Chain |
| Target Protein | BTK | BTK | BTK |
| E3 Ligase | CRBN | CRBN | CRBN |
| DC50 (nM) | 15 | 5 | 50 |
| Dmax (%) | >95 | >95 | 85 |
| Binding Affinity (Target, Kd, nM) | 25 | 20 | 30 |
| Binding Affinity (E3 Ligase, Kd, nM) | 150 | 180 | 120 |
| Cell Permeability (Papp, 10-6 cm/s) | 1.5 | 0.8 | 2.5 |
| Metabolic Stability (t1/2 in microsomes, min) | 45 | 30 | 60 |
Data Interpretation:
This hypothetical data suggests that PROTAC-X exhibits potent degradation of the target protein, with a high Dmax value. Its DC50 is slightly higher than the PROTAC with a longer PEG linker, which may indicate that the shorter, more rigid nature of the Ald-Ph-amido-PEG2 linker in PROTAC-X, while promoting good cell permeability and metabolic stability, might not be optimal for the geometry of this specific ternary complex compared to a more flexible, longer linker. The alkyl linker, while metabolically stable and permeable, results in a less potent PROTAC, highlighting the importance of the linker's chemical composition beyond simple length and rigidity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare PROTACs.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of the target protein induced by the PROTAC.
Protocol:
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line endogenously expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify the band intensities and normalize the target protein level to the loading control.
-
Data Analysis: Plot the percentage of remaining target protein against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Ternary Complex Formation Assay (e.g., Fluorescence Polarization)
Objective: To assess the ability of the PROTAC to induce the formation of a stable ternary complex between the target protein and the E3 ligase.
Protocol:
-
Reagents: Purified recombinant target protein, E3 ligase complex, and a fluorescently labeled ligand for the target protein.
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled ligand and the target protein.
-
PROTAC Titration: Add increasing concentrations of the PROTAC.
-
E3 Ligase Addition: Add a fixed concentration of the E3 ligase complex.
-
Measurement: Measure the fluorescence polarization at each PROTAC concentration. An increase in polarization indicates the formation of a larger molecular complex (the ternary complex).
-
Data Analysis: Plot the change in fluorescence polarization against the PROTAC concentration to determine the concentration required for half-maximal complex formation.
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action, a hypothetical signaling pathway, and a typical experimental workflow.
Caption: The general mechanism of action for a PROTAC, leading to the targeted degradation of a protein.
Caption: A simplified signaling pathway illustrating the role of a target kinase and the intervention by PROTAC-X.
Caption: A typical experimental workflow for evaluating the degradation efficiency of a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc | Polymer PEG | AxisPharm [axispharm.com]
Safety Operating Guide
Proper Disposal of Ald-Ph-amido-PEG2-C2-Boc: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Ald-Ph-amido-PEG2-C2-Boc, a PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of molecules for targeted protein degradation. Adherence to these guidelines is essential to minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.
Waste Segregation and Storage
Proper segregation of chemical waste is the foundational step in a compliant disposal process. Waste containing this compound should be collected in a dedicated, properly labeled hazardous waste container.
-
Waste Container: Use a clean, non-reactive, and sealable container. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date must also be clearly marked on the label.
-
Segregation: Do not mix waste containing this compound with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. In particular, it should be kept separate from:
-
Acids
-
Bases
-
Strong oxidizing agents
-
Halogenated and non-halogenated solvent wastes should also be segregated.
-
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Direct disposal down the drain or in regular trash is strictly prohibited.
-
Initial Collection: Collect all waste containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, vials), and any rinsate from cleaning contaminated glassware, in the designated hazardous waste container.
-
Container Management: Keep the waste container securely sealed when not in use. Store the container in a well-ventilated, designated hazardous waste accumulation area.
-
Consult EHS: It is crucial to consult with your institution's EHS office to ensure compliance with all local, state, and federal regulations. They will provide specific guidance on pickup schedules and any additional internal procedures.
-
Waste Pickup: Arrange for the collection of the hazardous waste container by the EHS office or their designated hazardous waste contractor.
Quantitative Data Summary
At present, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound through various waste streams. Therefore, all waste containing this compound, regardless of concentration, should be treated as hazardous waste.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Aqueous Disposal Limit | Not permissible for drain disposal |
| Solid Waste Disposal | Not permissible for regular trash |
| Recommended Container | Glass or HDPE, sealable |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Personal protective equipment for handling Ald-Ph-amido-PEG2-C2-Boc
Topic: Personal Protective Equipment for Handling Ald-Ph-amido-PEG2-C2-Boc
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions. Become customers' preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
Audience: Researchers, scientists, and drug development professionals.
This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound. The recommendations are based on the chemical's structural components, which include an aldehyde, a phenyl group, an amide, a polyethylene glycol (PEG) linker, and a tert-butyloxycarbonyl (Boc) protecting group. While this compound is utilized as a PROTAC linker in drug development, specific safety data is not widely published.[1][2][3] Therefore, this guidance is derived from safety protocols for handling similar chemical entities.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The required PPE is summarized in the table below and is based on guidelines for handling aldehydes and other potentially hazardous chemicals.[4][5]
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles or a Face Shield | Essential for protecting against splashes and aerosols that can cause serious eye irritation. A face shield should be worn over safety glasses when there is a higher risk of splashing.[4] |
| Skin/Body | Chemical-resistant Lab Coat or Coveralls | A lab coat is necessary to protect against skin contact and to prevent contamination of personal clothing. For larger quantities or tasks with a higher risk of splashes, chemical-resistant coveralls are recommended. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended to prevent skin irritation upon contact.[4] Always inspect gloves for tears or holes before use and thoroughly wash hands after removal. |
| Respiratory | Fume Hood or Respirator | All work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize the inhalation of any potential vapors or aerosols.[5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4] |
| Feet | Closed-toe Shoes | Impervious, closed-toe shoes must be worn to protect against spills.[6] |
Experimental Protocols: Handling and Disposal
Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically 2-8°C.[1]
2.2. Weighing and Dispensing
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Location: Conduct all weighing and dispensing activities inside a certified chemical fume hood to control potential exposure.
-
Dispensing: Keep the container of this compound tightly closed when not in use.[4] When dispensing, avoid generating aerosols or dust.
-
Cleaning: Clean any spills immediately with an appropriate absorbent material.
2.3. Spill Cleanup
-
Small Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[4]
-
Large Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.[4] Do not attempt to clean up a large spill without proper training and equipment.
2.4. Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated disposables (gloves, pipette tips) and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.[4]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
